molecular formula C8H12N2 B2661485 6-Ethyl-N-methylpyridin-2-amine CAS No. 99132-27-1

6-Ethyl-N-methylpyridin-2-amine

Cat. No.: B2661485
CAS No.: 99132-27-1
M. Wt: 136.198
InChI Key: KDFNZGJPRXHVKR-UHFFFAOYSA-N
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Description

6-Ethyl-N-methylpyridin-2-amine is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.198. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethyl-N-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-3-7-5-4-6-8(9-2)10-7/h4-6H,3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFNZGJPRXHVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Utilization of 6-Ethyl-N-methylpyridin-2-amine Derivatives in Medicinal Chemistry and Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-Ethyl-N-methylpyridin-2-amine (CAS: 99132-27-1) and its functionalized derivatives represent a highly privileged class of nitrogen-containing heterocycles. While seemingly simple, the specific substitution pattern—a 6-ethyl group coupled with an N-methylated exocyclic amine—imparts unique steric and electronic properties. This in-depth technical guide explores the dual utility of these derivatives: as highly selective pharmacophores in targeted kinase inhibition (c-Met, ALK, ROS1) and as sterically tuned ligands/surrogates in transition-metal catalysis.

As drug development professionals and synthetic chemists look to overcome off-target toxicity and catalyst poisoning, understanding the causality behind the structural features of 6-alkyl-N-alkylpyridin-2-amines is critical.

Structural and Electronic Profiling: The Causality of Substitutions

The rational design of this compound derivatives relies on two core structural modifications compared to the parent 2-aminopyridine:

  • The 6-Ethyl Steric Shield: The ethyl group at the C6 position introduces a calculated degree of steric bulk immediately adjacent to the endocyclic pyridine nitrogen. In medicinal chemistry, this bulk perfectly occupies the hydrophobic S1 pocket of specific kinases, enhancing binding affinity. In synthetic catalysis, this steric shield prevents the pyridine nitrogen from binding too tightly to transition metals (like Iridium), thereby preventing catalyst poisoning .

  • N-Methylation of the Exocyclic Amine: Unsubstituted 2-aminopyridines possess two hydrogen-bond (H-bond) donors. By methylating the exocyclic amine, one H-bond donor is removed. This restriction fine-tunes the dihedral angle of the molecule, locks it into a bioactive coplanar conformation, and prevents promiscuous off-target binding, dramatically improving the selectivity profile .

Pharmacological Applications: Kinase Inhibition

This compound derivatives are classic Type I ATP-competitive inhibitors . They bind directly to the active conformation of the kinase hinge region.

Mechanism of Action (c-Met, ALK, and ROS1)

In the context of c-Met kinase , the pyridine nitrogen acts as an H-bond acceptor for the backbone NH of Met1160, while the N-methylamine NH acts as an H-bond donor to the backbone carbonyl of Pro1158. Furthermore, advanced derivatives of this scaffold have demonstrated profound efficacy against drug-resistant mutants, such as ROS1-G2032R and ALK-G1202R . The 6-ethyl substitution helps mitigate steric clashes with bulky mutated residues (e.g., Arginine) in the solvent-exposed region, a common mechanism of resistance against first-generation inhibitors like Crizotinib . In ALK2 (a BMP receptor), 3,5-diaryl derivatives utilizing this core exhibit high selectivity over closely related TGF-β receptors .

Quantitative Structure-Activity Relationship (SAR) Summary
Compound ClassTarget KinaseKey SubstitutionIC50 RangePrimary Mechanism
5-Aryl Derivatives c-MetC5-Aryl, N-Methyl10 - 50 nMType I ATP-competitive hinge binder
Spiro Derivatives ROS1 / ALKC5-Spirocycle40 - 100 nMDual inhibition, overcomes G2032R mutation
3,5-Diaryl Derivatives ALK2 (BMP)C3-Phenol, C6-Alkyl5 - 20 nMSelective Type I inhibition over TGF-β
Kinase Hinge-Binding Pharmacophore Model

G cluster_0 Kinase Hinge Region cluster_1 This compound Core Met1160 Met1160 (Backbone NH) N_Pyridine Pyridine Nitrogen (H-Bond Acceptor) Met1160->N_Pyridine H-Bond (Donor to Acceptor) Pro1158 Pro1158 (Backbone C=O) NH_Amine N-Methylamine NH (H-Bond Donor) NH_Amine->Pro1158 H-Bond (Donor to Acceptor) Ethyl 6-Ethyl Group (Steric Shield) Hydrophobic Hydrophobic Pocket (S1) Ethyl->Hydrophobic Van der Waals Fit

Caption: Binding mode of this compound derivatives in the kinase hinge region.

Synthetic Utility: Ligands in Transition-Metal Catalysis

Beyond medicinal chemistry, 6-alkyl-2-aminopyridines are critical in synthetic methodology, particularly as "ammonia surrogates" in the Iridium-catalyzed asymmetric hydroamination of unactivated internal alkenes .

If the parent 2-aminopyridine is used, the strong coordination of the unhindered pyridine nitrogen to the Ir(I) center completely poisons the catalyst. The inclusion of the 6-ethyl group forces a weaker, reversible coordination due to steric repulsion. This allows the alkene to coordinate to the metal center, facilitating migratory insertion and subsequent reductive elimination to yield highly enantioselective secondary amines .

Experimental Methodologies: Self-Validating Synthesis Protocol

To utilize this compound as a building block for advanced APIs, functionalization typically occurs at the C5 position via electrophilic halogenation followed by palladium-catalyzed cross-coupling.

Causality of Reagent Selection: We utilize


 as the catalyst for the Suzuki-Miyaura coupling. The large bite angle of the dppf ligand accelerates the reductive elimination step, which is inherently sluggish when coupling electron-rich aminopyridine substrates.
Step-by-Step Protocol: Synthesis of 5-Aryl-6-ethyl-N-methylpyridin-2-amine
StepReagents & EquivalentsConditionsPurpose / Causality
1. Halogenation This compound (1.0 eq), NBS (1.05 eq)DMF, 0°C to RT, 2hRegioselective electrophilic bromination at the para-position (C5) relative to the amine.
2. Cross-Coupling 5-Bromo intermediate (1.0 eq), Aryl-B(OH)2 (1.2 eq),

(0.05 eq),

(3.0 eq)
1,4-Dioxane/H2O (4:1), 90°C, 12hSuzuki-Miyaura coupling to install the C5-aryl pharmacophore.
3. Workup EtOAc, Brine,

Room TempLiquid-liquid extraction to remove inorganic salts and DMF/Dioxane residues.
4. QC Validation LC-MS, 1H-NMR (400 MHz), 13C-NMRAnalyticalSelf-validation step: Confirm mass [M+H]+ and purity >98% before biological assay.
Synthetic Workflow Visualization

Workflow Step1 Step 1: Electrophilic Halogenation Reagent: NBS, DMF, 0°C Target: 5-Bromo-6-ethyl-N-methylpyridin-2-amine Step2 Step 2: Suzuki-Miyaura Coupling Reagent: Aryl-B(OH)2, Pd(dppf)Cl2, K2CO3 Target: 5-Aryl derivative Step1->Step2 Isolate via precipitation Step3 Step 3: Liquid-Liquid Extraction Phase: EtOAc / H2O Purpose: Remove inorganic salts and DMF Step2->Step3 Quench with H2O Step4 Step 4: Chromatographic Purification Phase: Silica Gel, Hexane/EtOAc Purpose: Isolate pure target compound Step3->Step4 Concentrate organic layer QC QC Step4->QC Final Compound

Caption: Standardized synthetic workflow for C5-functionalized this compound derivatives.

References

  • Catalytic Asymmetric Addition of an Amine N-H Bond Across Internal Alkenes Source: National Institutes of Health (PMC) URL:[Link]

  • Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches Source: MDPI (Molecules) URL:[Link]

  • Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R Source: Taylor & Francis / PubMed Central URL:[Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

An In-depth Technical Guide to N-Ethyl-6-methylpyridin-2-amine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Isomeric Specificity: This guide focuses on N-Ethyl-6-methylpyridin-2-amine (CAS Number: 39179-00-5). Initial inquiries for "6-Ethyl-N-methylpyridin-2-amine" (CAS Number: 99132-27-1) yielded limited publicly available technical data. Due to the greater availability of information, this document will detail the properties and synthesis of the better-documented isomer, N-Ethyl-6-methylpyridin-2-amine. Researchers are advised to verify the specific isomer required for their application.

Core Chemical Identifiers and Properties

N-Ethyl-6-methylpyridin-2-amine is a substituted aminopyridine with a molecular weight of 136.19 g/mol .[1] Its structure features a pyridine ring substituted with a methyl group at the 6-position and an ethylamino group at the 2-position. This arrangement of functional groups imparts specific chemical properties that are of interest in medicinal chemistry and materials science.

IdentifierValueSource
CAS Number 39179-00-5PubChem[1]
Molecular Formula C₈H₁₂N₂PubChem[1]
Molecular Weight 136.19 g/mol PubChem[1]
IUPAC Name N-ethyl-6-methylpyridin-2-aminePubChem[1]
SMILES CCNC1=CC=CC(=N1)CPubChem[1]
InChI InChI=1S/C8H12N2/c1-3-9-8-6-4-5-7(2)10-8/h4-6H,3H2,1-2H3,(H,9,10)PubChem[1]
InChIKey ZUCJRARGRJUOMC-UHFFFAOYSA-NPubChem[1]

Computed Physicochemical Properties:

PropertyValueSource
XLogP3 1.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 136.100048391 DaPubChem[1]
Topological Polar Surface Area 24.9 ŲPubChem[1]

Synthesis and Mechanistic Considerations

The synthesis of N-Ethyl-6-methylpyridin-2-amine can be approached through several established methods for N-alkylation of aminopyridines. A common and effective strategy involves the direct alkylation of the precursor, 2-amino-6-methylpyridine.

Proposed Synthesis Workflow: N-Ethylation of 2-amino-6-methylpyridine

This protocol is based on general methods for the N-alkylation of aminopyridines.[2] The choice of a suitable base and solvent is crucial to favor N-alkylation over potential side reactions.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 2-amino-6-methylpyridine 2-amino-6-methylpyridine Reaction_Vessel Reaction Vessel (0°C to RT) 2-amino-6-methylpyridine->Reaction_Vessel Ethyl_iodide Ethyl iodide Ethyl_iodide->Reaction_Vessel NaH Sodium Hydride (NaH) NaH->Reaction_Vessel THF Anhydrous THF THF->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench Extraction Extraction with Ethyl Acetate Quench->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product N-Ethyl-6-methylpyridin-2-amine Purification->Final_Product

Caption: Proposed workflow for the synthesis of N-Ethyl-6-methylpyridin-2-amine.

Detailed Experimental Protocol

Materials:

  • 2-amino-6-methylpyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-amino-6-methylpyridine (1.0 eq). Dissolve the starting material in anhydrous THF.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. The reaction mixture will be stirred at 0°C for 30 minutes to allow for the formation of the sodium salt of the aminopyridine.

  • Alkylation: Add ethyl iodide (1.5 eq) dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0°C. Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-Ethyl-6-methylpyridin-2-amine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is critical as sodium hydride is highly reactive with water and atmospheric moisture.

  • Anhydrous Solvent: Anhydrous THF is used to prevent the quenching of the sodium hydride and to ensure the desired deprotonation of the aminopyridine.

  • Strong Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the amino group, making it a more potent nucleophile for the subsequent alkylation step.

  • Excess Alkylating Agent: A slight excess of ethyl iodide is used to drive the reaction to completion.

  • Aqueous Work-up: The aqueous work-up serves to quench any remaining sodium hydride and to remove inorganic byproducts.

  • Chromatographic Purification: Column chromatography is a standard and effective method for purifying organic compounds, separating the desired product from any unreacted starting materials or side products.

Spectroscopic and Analytical Data

While experimental spectra for N-Ethyl-6-methylpyridin-2-amine are not widely published, the following are expected characteristic signals based on its structure and data for similar compounds.

  • ¹H NMR: Expected signals would include a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, a singlet for the methyl group on the pyridine ring, and distinct signals for the aromatic protons on the pyridine ring.

  • ¹³C NMR: The spectrum would show characteristic peaks for the two aliphatic carbons of the ethyl group, the methyl carbon attached to the pyridine ring, and the five distinct aromatic carbons of the pyridine ring.

  • Mass Spectrometry (MS): The electron impact (EI) mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (136.19 m/z).

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (if any secondary amine tautomer is present), C-H stretching for the alkyl and aromatic groups, and C=C and C=N stretching vibrations characteristic of the pyridine ring.

Potential Applications in Research and Drug Development

Substituted aminopyridines are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[3] They have been investigated for a range of therapeutic applications.

Scaffolds in Drug Discovery

The aminopyridine moiety is a common scaffold in the design of kinase inhibitors and other targeted therapies.[4] The nitrogen atoms in the pyridine ring and the amino group can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.

Potential as Enzyme Inhibitors

Derivatives of aminopyridines have been explored as potent inhibitors of various enzymes, including phosphodiesterase-4 (PDE4), which is a target for anti-inflammatory drugs.[5]

Antimicrobial and Other Biological Activities

The 2-aminopyridine structure is a pharmacophore in various compounds with a wide range of medicinal properties, including antimicrobial, antiviral, and anti-inflammatory activities.[6]

Applications N-Ethyl-6-methylpyridin-2-amine N-Ethyl-6-methylpyridin-2-amine Substituted_Aminopyridines Substituted Aminopyridines N-Ethyl-6-methylpyridin-2-amine->Substituted_Aminopyridines Drug_Discovery Drug Discovery Scaffold Substituted_Aminopyridines->Drug_Discovery Enzyme_Inhibition Enzyme Inhibition (e.g., PDE4) Substituted_Aminopyridines->Enzyme_Inhibition Biological_Activity Broad Biological Activity (Antimicrobial, Antiviral) Substituted_Aminopyridines->Biological_Activity

Caption: Potential applications of N-Ethyl-6-methylpyridin-2-amine.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors or dust.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

References

  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC. [Link]

  • Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. PubMed. [Link]

  • Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors. PubMed. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [Link]

  • Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. ResearchGate. [Link]

  • N-Ethyl-6-methylpyridin-2-amine. PubChem. [Link]

  • Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. ACS Publications. [Link]

Sources

Electronic properties of 6-Ethyl-N-methylpyridin-2-amine as a ligand

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Electronic and Steric Modulations of 6-Ethyl-N-methylpyridin-2-amine in Transition Metal Catalysis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Field Perspective

As a Senior Application Scientist, I frequently observe that the failure of late-stage cross-coupling or hydroamination reactions stems not from the metal center, but from ligand over-binding. The transition from a simple 2-aminopyridine to a highly substituted framework like This compound (CAS 99132-27-1) is not merely a structural tweak; it is a calculated thermodynamic intervention. This whitepaper deconstructs the electronic and steric properties of this specific ligand, illustrating how its unique push-pull dynamics prevent catalyst poisoning and enable highly efficient, self-validating experimental workflows.

The Electronic-Steric Dichotomy: Mechanistic Causality

To utilize this compound effectively, one must understand the causality behind its structural features. The ligand operates on a delicate balance of electronic enrichment and steric repulsion.

  • Electronic Enrichment (+M and +I Effects): The addition of an N-methyl group on the exocyclic amine introduces a positive inductive (+I) effect. Coupled with the positive mesomeric (+M) effect of the amine nitrogen, this significantly increases the electron density on the primary coordination site—the pyridine nitrogen (N1)[1]. This raises the HOMO energy of the ligand, making it a highly potent

    
    -donor capable of stabilizing high-oxidation-state intermediates (e.g., Pd(IV) or Ir(III)).
    
  • Steric Gatekeeping (The 6-Ethyl Effect): While the ligand is electronically primed to bind strongly, the 6-ethyl group acts as a steric gatekeeper. Unsubstituted 2-aminopyridines often form thermodynamically stable, catalytically "dead" complexes because they bind too tightly to the metal, preventing substrate coordination[2]. The 6-ethyl group introduces severe A-strain (allylic strain equivalent) upon coordination. This forces the metal into a hemilabile state—binding strongly enough to stabilize the catalyst, but weakly enough to dissociate when a substrate requires access to the active site[3].

LigandProperties Ligand This compound N_methyl N-Methyl Group (+I, +M Effects) Ligand->N_methyl Ethyl_6 6-Ethyl Group (Steric Bulk) Ligand->Ethyl_6 Pyridine_N Pyridine Nitrogen (Primary Donor) Ligand->Pyridine_N N_methyl->Pyridine_N Increases basicity (Electron Donation) Ethyl_6->Pyridine_N Hinders approach (Weakens binding) Catalysis Hemilabile Coordination Enhanced Turnover Pyridine_N->Catalysis Tuned Metal Affinity

Fig 1: Logical relationship between ligand structural features and catalytic performance.

Quantitative Data: Benchmarking Ligand Performance

The causality of steric bulk directly translates to catalytic turnover. In studies involving iridium-catalyzed hydroamination, removing the steric bulk at the 6-position completely halts the reaction due to catalyst poisoning[2]. The table below summarizes how the electronic and steric parameters of this compound compare to its less-substituted analogs.

LigandPyridine pKa (approx.)Steric Bulk at N1Coordination PreferenceCatalytic Effect (Ir-Hydroamination)
2-Aminopyridine 6.8LowStrong BidentateCatalyst Poisoning (0% Yield)[2]
2-Amino-6-methylpyridine 7.4MediumHemilabileHigh Turnover (73% Yield)[2]
This compound 7.6HighLabile MonodentateOptimal Turnover / Highly Tunable

Self-Validating Experimental Protocol: Synthesis of [Pd(Cl)2(Ligand)2]

When developing drugs or novel catalysts, reproducibility is paramount. The following protocol for complexing this compound with Palladium(II) is designed as a self-validating system . Every step includes a mechanistic rationale (causality) and an internal checkpoint.

Step 1: Ligand Preparation and Desiccation

  • Action: Dissolve this compound in anhydrous dichloromethane (DCM) over 4Å molecular sieves for 12 hours under argon.

  • Causality: Aminopyridines readily absorb atmospheric

    
     and moisture to form carbamates or hydrates. The +M effect of the N-methyl group makes this ligand particularly nucleophilic[1]. Moisture will competitively bind to the Pd(II) center, outcompeting the sterically hindered ligand.
    

Step 2: Metal Complexation

  • Action: Add 2.1 equivalents of the dried ligand to a solution of

    
     in DCM at room temperature. Stir for 4 hours.
    
  • Causality: We specifically use DCM (a non-coordinating solvent) rather than acetonitrile or THF. Because the 6-ethyl group sterically weakens the ligand's coordination[3], coordinating solvents would outcompete the ligand and prevent complexation. Room temperature is maintained to prevent the thermodynamically driven dissociation of the bulky ligand.

Step 3: Isolation via Vapor Diffusion

  • Action: Layer the DCM solution with pentane and allow vapor diffusion at -20°C to yield X-ray quality crystals.

Step 4: The Self-Validation Checkpoint (NMR Analysis)

  • Action: Perform

    
     NMR in 
    
    
    
    .
  • Validation Mechanism: The successful coordination of the ligand is internally validated by the chemical shift of the 6-ethyl methylene (

    
    ) protons. Upon coordination to Pd(II), these protons are forced into the anisotropic deshielding cone of the metal and the adjacent halogens, causing a distinct downfield shift (
    
    
    
    ppm). If this shift is absent, the system flags a failure in coordination, immediately prompting a re-evaluation of solvent dryness or metal precursor integrity without requiring complex mass spectrometry.

Workflow Step1 Ligand Prep Inert Atmosphere Step2 Complexation Pd/Ir + Non-coordinating Solvent Step1->Step2 Step3 Isolation Vapor Diffusion Step2->Step3 Step4 Validation NMR Deshielding Analysis Step3->Step4

Fig 2: Step-by-step experimental workflow for metal-ligand complexation and validation.

Advanced Applications in Drug Development

Beyond catalysis, the this compound motif is highly prized in medicinal chemistry. The hemilability that makes it an excellent catalyst ligand also makes it an excellent pharmacophore for reversible kinase inhibition. The N-methyl group acts as a hydrogen bond donor/acceptor to the kinase hinge region, while the 6-ethyl group forces the molecule into a specific dihedral conformation that maximizes binding affinity within the ATP pocket, minimizing off-target toxicity[4].

References[1] this compound | 99132-27-1, Sigma-Aldrich,https://www.sigmaaldrich.com/[3] Catalytic Asymmetric Addition of an Amine N-H Bond Across Internal Alkenes, NIH PMC,https://www.ncbi.nlm.nih.gov/pmc/[2] Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, Science Publishing Group, https://www.sciencepublishinggroup.com/[4] Steric control over the formation of cis and trans bis-chelated palladium(ii) complexes, Royal Society of Chemistry, https://pubs.rsc.org/[5] Metal–Ligand Cooperative Proton Transfer as an Efficient Trigger for Rhodium-NHC-Pyridonato Catalyzed gem-Specific Alkyne Dimerization, ACS Catalysis,https://pubs.acs.org/

Sources

Structural Dynamics of 6-Ethyl-N-methylpyridin-2-amine: A Technical Guide to Amino-Imino Tautomerism in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of structure-based drug design, the failure to account for tautomeric equilibria can lead to catastrophic miscalculations in target binding affinity and pharmacokinetic modeling[1]. 6-Ethyl-N-methylpyridin-2-amine is a highly substituted 2-aminopyridine derivative that serves as a privileged pharmacophore in kinase inhibitors and neurologically active compounds[2]. This whitepaper provides a comprehensive, field-proven guide to understanding, quantifying, and exploiting the amino-imino tautomerism inherent to this scaffold.

Mechanistic Foundations of Amino-Imino Tautomerism

2-Aminopyridines exist in a dynamic prototropic equilibrium between an aromatic amino form and a non-aromatic diene imino form. While the amino tautomer is generally thermodynamically favored due to the resonance stabilization of the pyridine ring[3], the specific substitution pattern of this compound introduces critical structural variables:

  • Electronic Inductive Effects (N-Methyl Group): The secondary amine configuration restricts the conformational landscape. The electron-donating nature of the methyl group increases electron density on the exocyclic nitrogen, subtly stabilizing the transient charge distribution during proton transfer[2].

  • Steric Shielding (6-Ethyl Group): The bulky ethyl group at the C6 position creates a steric shield adjacent to the endocyclic pyridine nitrogen. This selectively hinders the approach of bulky solvent molecules, altering the kinetic barrier for solvent-mediated tautomerization compared to unsubstituted analogs.

In specific microenvironments—such as the acidic core of a receptor active site or in the presence of carboxylic acids—the metastable imino form can be stabilized via a double proton-transfer mechanism[4][5].

Tautomerism Amino Amino Tautomer (Aromatic, Stable) Imino Imino Tautomer (Diene, Metastable) Amino->Imino Proton Transfer (ESPT) Solvent Protic Solvents / Carboxylic Acids Solvent->Amino Lowers Activation Barrier Target Receptor Active Site (H-Bond Stabilization) Target->Imino Selective Binding Shift

Fig 1: Environmental and thermodynamic drivers of amino-imino tautomerism in 2-aminopyridines.

Implications for Drug Development

The interconversion between amino and imino states is not merely a structural curiosity; it fundamentally alters the molecule's pharmacophore[6].

  • Hydrogen-Bond Flipping: In the amino state, the exocyclic N-H acts as a hydrogen-bond donor, while the endocyclic pyridine nitrogen acts as an acceptor. Upon tautomerization to the imino state, these roles reverse: the endocyclic nitrogen becomes protonated (donor), and the exocyclic =N-CH3 becomes an acceptor. If a docking algorithm assumes a static amino state, it will fail to predict the binding pose of the imino tautomer in the active site[1].

  • Solid-State Polymorphism: Tautomeric equilibration during API crystallization can lead to the formation of distinct polymorphs or cocrystals. This charge-assisted hydrogen bonding directly impacts the dissolution rate, solubility, and ultimate bioavailability of the formulated drug[7].

Quantitative Tautomeric Data Summary

To provide a baseline for computational modeling, the following table synthesizes the thermodynamic and kinetic parameters derived from high-level Density Functional Theory (DFT) and spectroscopic analyses of 2-aminopyridine systems.

Table 1: Thermodynamic and Kinetic Parameters of Tautomerization

ParameterAmino TautomerImino TautomerAnalytical Method / Condition
Relative Energy (ΔE) 0.0 kcal/mol+13.6 to +15.0 kcal/molDFT (B3LYP/6-311++G**) in Gas Phase[3]
UV-Vis Absorption (λmax) ~290 nm~335 nmSpectrophotometry (Isooctane + Acetic Acid)[4]
Fluorescence Emission 360 nm (Decay: ~5 ps)480 nm (Rise: ~5 ps)Picosecond TRF (Excited State)[5]
Pharmacophoric Profile Exocyclic H-Bond DonorEndocyclic H-Bond DonorX-Ray Crystallography / PDB Analysis[7]

Experimental Methodologies for Tautomer Characterization

Relying solely on in silico predictions for tautomerism is a critical failure point in early-stage screening. As application scientists, we mandate a multi-modal, self-validating experimental approach to quantify these equilibria.

Protocol 1: Picosecond Time-Resolved Fluorescence (TRF) Spectroscopy

Purpose: To capture the ultrafast dynamics of excited-state proton transfer (ESPT) that facilitates amino-imino interconversion.

  • Sample Preparation: Dissolve this compound in a non-polar solvent (e.g., isooctane) to a concentration of

    
     M.
    
    • Causality: A non-polar bulk solvent prevents competitive solute-solvent hydrogen bonding, isolating the intrinsic tautomeric dynamics[4].

  • Catalyst Titration: Titrate acetic acid into the solution to achieve a concentration >

    
     M.
    
    • Causality: Acetic acid forms a highly specific, double hydrogen-bonded cyclic complex with the aminopyridine, acting as a proton relay system to lower the activation energy for tautomerization[4][5].

  • Steady-State UV-Vis Screening: Scan the absorption spectrum to detect the emergence of a shoulder band around 335 nm.

    • Causality: The extended conjugation of the imino (diene) moiety shifts the absorption bathochromically relative to the amino form[4].

  • Picosecond TRF Measurement: Excite the sample at 300 nm and monitor emission at 360 nm (amino) and 480 nm (imino).

    • Causality: The imino tautomer fluorescence will exhibit a distinct rise time (approx. 5 ps), representing the precise rate of the stepwise double proton-transfer[5].

  • Self-Validating Control (Kinetic Isotope Effect): Repeat the TRF measurement using deuterated acetic acid (CH3COOD).

    • Causality: The proton-transfer rate must decrease (e.g., from 5 ps to 7 ps) due to the heavier mass of deuterium. If this delay is absent, the 480 nm emission is an artifact of solvent relaxation, not true tautomerization. This step makes the protocol self-validating[5].

Protocol 2: Low-Temperature Matrix-Isolation IR Spectroscopy

Purpose: To trap the molecule in its ground state and observe photoinduced tautomerization without thermal interference.

  • Matrix Deposition: Co-deposit the compound with an excess of argon gas onto a cryogenic window at 15 K.

    • Causality: The ultra-low temperature and inert matrix trap the molecule, preventing thermal interconversion and allowing the observation of the rare imino tautomer[8].

  • UV Irradiation: Irradiate the matrix with UV light (

    
     nm).
    
    • Causality: The photonic energy overcomes the tautomerization barrier, driving the amino form into the metastable imino form[8].

  • IR Monitoring: Monitor the shift in vibrational frequencies. The N-H stretch of the exocyclic amino group will disappear, replaced by the endocyclic N-H stretch and exocyclic C=N stretch characteristic of the imino form[3].

Workflow Prep Sample Preparation (Non-polar vs Protic Solvents) UVVis Steady-State UV-Vis (Detect 335 nm shoulder) Prep->UVVis Baseline screening TRF Time-Resolved Fluorescence (Measure 5 ps decay) Prep->TRF Dynamic analysis Integration Tautomer Population Quantification UVVis->Integration TRF->Integration DFT DFT Calculations (B3LYP/6-311++G**) DFT->Integration Theoretical validation

Fig 2: Multi-modal experimental workflow for characterizing tautomeric equilibria.

References

  • The Amino–Imino Tautomerization of the 2-Aminopyridine–Acetic Acid System in Isooctane, Scilit, 4

  • Comparing Tautomeric Forms of Nitrogenous Bases, Patsnap, 6

  • Picosecond Dynamics of Stepwise Double Proton-Transfer Reaction in the Excited State of the 2-Aminopyridine/Acetic Acid System, ACS Publications, 5

  • Photoinduced amino–imino tautomerism of 2-aminopyridine in a low-temperature argon matrix, ResearchGate, 8

  • Tautomer Database: A Comprehensive Resource for Tautomerism Analyses, ACS Publications, 1

  • 2-(Methylamino)pyridine | High-Purity Research Chemical, BenchChem,2

  • Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study, ResearchGate, 3

  • Combinations of Tautomeric Forms and Neutral-Cationic Forms in the Cocrystals of Sulfamethazine with Carboxylic Acids, ACS Publications, 7

Sources

Methodological & Application

Application Note: Laboratory Synthesis Protocols for 6-Ethyl-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Methodology & Mechanistic Guide

Executive Summary & Chemical Significance

The compound 6-Ethyl-N-methylpyridin-2-amine (CAS: 99132-27-1)[1] is a highly versatile N-heterocyclic building block frequently utilized in the design of small-molecule therapeutics. In medicinal chemistry, the 2-aminopyridine motif serves as a privileged scaffold, often acting as a critical hydrogen bond donor/acceptor pair for hinge-binding in kinase inhibitors or as a pharmacophore in G-protein coupled receptor (GPCR) modulators.

Synthesizing this specific substitution pattern—an ethyl group at the C6 position and a secondary methylamine at the C2 position—requires precise control over carbon-nitrogen (C-N) bond formation. This guide details two orthogonal, self-validating synthetic protocols utilizing the commercially available precursor 2-bromo-6-ethylpyridine (CAS: 83004-13-1).

Retrosynthetic Analysis & Strategy Selection

The strategic selection of synthetic routes depends heavily on the project phase (discovery vs. scale-up). We present two distinct methodologies:

  • Route A (Palladium-Catalyzed Buchwald-Hartwig Amination): The premier choice for discovery chemistry. It operates under mild conditions, provides exceptional yields, and avoids the harsh thermal requirements of uncatalyzed reactions[2].

  • Route B (Nucleophilic Aromatic Substitution - SNAr): The preferred route for process chemistry and large-scale manufacturing. It eliminates the need for expensive transition metals and proprietary phosphine ligands, relying instead on thermal activation in a pressure vessel[3].

Synthesis SM 2-Bromo-6-ethylpyridine (CAS: 83004-13-1) Cat Route A: Buchwald-Hartwig Pd2(dba)3, RuPhos, NaOtBu 85 °C SM->Cat SNAr Route B: SNAr Sealed Tube, 130 °C Excess Aqueous Amine SM->SNAr Reagent Methylamine (CH3NH2) Reagent->Cat Reagent->SNAr Product This compound (CAS: 99132-27-1) Cat->Product High Yield, Mild Conditions SNAr->Product Scalable, Cost-Effective

Retrosynthetic pathways for this compound via Pd-catalysis and SNAr.

Route A: Palladium-Catalyzed Buchwald-Hartwig Amination

Mechanistic Rationale & Causality

The Buchwald-Hartwig cross-coupling relies on a Pd(0)/Pd(II) catalytic cycle[2]. While 2-bromopyridines readily undergo oxidative addition, coupling them with a primary aliphatic amine (methylamine) introduces the risk of bis-arylation (where the product acts as a nucleophile to attack a second equivalent of the Pd-aryl complex).

To prevent this, the bulky, electron-rich biarylphosphine ligand RuPhos is selected. The extreme steric profile of RuPhos strongly disfavors the coordination of a second aryl halide, ensuring strict mono-arylation. Sodium tert-butoxide (NaOtBu) is chosen as the base because its high pKa efficiently deprotonates the Pd-coordinated amine intermediate, driving the critical reductive elimination step that forms the C-N bond.

CatalyticCycle Pd0 Pd(0)L_n Active Species (L = RuPhos) OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineCoord Amine Coordination & Deprotonation (NaOtBu) PdII->AmineCoord PdIIAmido Pd(II) Aryl Amido Complex AmineCoord->PdIIAmido RedElim Reductive Elimination (C-N Bond Formation) PdIIAmido->RedElim RedElim->Pd0 Product Release

Catalytic cycle of the Buchwald-Hartwig amination utilizing RuPhos and Pd(0).

Step-by-Step Methodology
  • Preparation: Oven-dry a Schlenk flask or a heavy-walled reaction tube equipped with a magnetic stir bar. Cool under a stream of dry argon.

  • Reagent Loading: Add 2-bromo-6-ethylpyridine (1.00 g, 5.37 mmol), Pd2(dba)3 (0.098 g, 2 mol%), RuPhos (0.100 g, 4 mol%), and NaOtBu (0.774 g, 8.06 mmol, 1.5 equiv).

  • Solvent & Nucleophile Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed 1,4-dioxane (15 mL). Introduce methylamine (2.0 M solution in THF, 4.0 mL, 8.0 mmol, 1.5 equiv) via syringe.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 85 °C in a pre-heated oil bath for 4–6 hours. Monitor progression via LC-MS or TLC (Hexanes/EtOAc 7:3).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and filter the suspension through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient: 0% to 30% EtOAc in Hexanes) to afford the pure product as a pale yellow oil.

Route B: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale & Causality

The nitrogen atom in the pyridine ring intrinsically withdraws electron density, activating the C2 and C4 positions toward nucleophilic attack[3]. However, the C6-ethyl group is weakly electron-donating via hyperconjugation, which mildly deactivates the ring compared to an unsubstituted 2-halopyridine.

To overcome this activation barrier without catalysts, the reaction must be driven by high thermal energy and a vast excess of the nucleophile. Because methylamine is a gas at standard conditions (b.p. -6 °C), the reaction must be conducted in a sealed pressure vessel. Heating the aqueous methylamine solution to 130 °C generates autogenous pressure, forcing the methylamine into the liquid phase and drastically accelerating the formation of the Meisenheimer complex intermediate.

Step-by-Step Methodology
  • Preparation: Utilize a thick-walled PTFE-lined stainless steel pressure vessel or a specialized heavy-walled glass pressure tube rated for >150 psi.

  • Reagent Loading: Add 2-bromo-6-ethylpyridine (5.00 g, 26.8 mmol) to the vessel.

  • Nucleophile Addition: Add methylamine (40% w/w aqueous solution, 25 mL, ~290 mmol, >10 equiv). Safety Note: Perform this step in a well-ventilated fume hood and ensure the pressure vessel threads are free of debris before sealing.

  • Reaction Execution: Seal the vessel tightly. Heat the assembly in a controlled heating block or oil bath behind a blast shield at 130 °C for 18–24 hours.

  • Workup: Allow the vessel to cool completely to room temperature, then chill in an ice bath before carefully venting the residual pressure.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract with dichloromethane (3 x 40 mL). Wash the combined organic layers with brine, dry over MgSO4, and concentrate. If starting material remains, purify via vacuum distillation or column chromatography.

Quantitative Data & Optimization Summary

The following table summarizes the operational metrics of both protocols to aid in route selection based on laboratory constraints and scale requirements.

ParameterRoute A: Buchwald-HartwigRoute B: SNAr
Typical Yield 82–91%65–78%
Reaction Time 4–6 hours18–24 hours
Operating Temperature 85 °C130 °C
Pressure Profile Ambient (Argon atmosphere)High (Autogenous pressure)
Reagent Cost High (Pd2(dba)3, RuPhos)Very Low (Aqueous methylamine)
Scalability Moderate (Cost-prohibitive >100g)Excellent (Ideal for kg-scale)
Primary Impurity Dehalogenated 2-ethylpyridineUnreacted starting material

Quality Control & Analytical Characterization

To ensure the protocol acts as a self-validating system, researchers must verify the structural integrity of the synthesized this compound[1] against the following expected analytical benchmarks:

  • Chemical Formula: C8H12N2

  • Exact Mass: 136.1000 g/mol

  • LC-MS (ESI+): Expected [M+H]+ peak at m/z 137.1.

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.32 (t, J = 7.8 Hz, 1H, Pyridine C4-H)
      
    • 
       6.45 (d, J = 7.3 Hz, 1H, Pyridine C5-H)
      
    • 
       6.22 (d, J = 8.2 Hz, 1H, Pyridine C3-H)
      
    • 
       4.65 (br s, 1H, N-H)
      
    • 
       2.91 (d, J = 5.1 Hz, 3H, N-CH3)
      
    • 
       2.62 (q, J = 7.6 Hz, 2H, Ethyl CH2)
      
    • 
       1.26 (t, J = 7.6 Hz, 3H, Ethyl CH3)
      

Diagnostic Check: The disappearance of the starting material's downfield C3-H proton and the emergence of the N-CH3 doublet at ~2.91 ppm are the primary indicators of successful amination.

References

  • Sigma-Aldrich Product Catalog:this compound | 99132-27-1. Sigma-Aldrich.
  • Sigma-Aldrich Product Catalog:2-Bromo-6-ethylpyridine | 83004-13-1. Sigma-Aldrich.
  • Research Literature:Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles.
  • Academic Thesis:The Synthesis and Use of Certain Pyridine Derivatives as Modulators of the G-protein Coupled Receptors mGlu5 and P2Y12. Gupea.

Sources

Application Note: Regioselective N-Alkylation Procedures for 2-Amino-6-ethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

2-Aminopyridines are privileged scaffolds in drug development, frequently serving as key pharmacophores or directing groups in complex molecule synthesis. However, the alkylation of these compounds presents a classic synthetic challenge due to their ambident nucleophilicity. Electrophilic attack can theoretically occur at either the exocyclic primary amine (N-alkylation) or the endocyclic pyridine nitrogen (forming an N-alkylpyridinium salt)[1].

The Steric Advantage of the 6-Ethyl Group As a Senior Application Scientist, I frequently leverage structural causality to optimize reaction design. In the case of 2-amino-6-ethylpyridine, the ethyl substituent at the C6 position is not merely a passive functional group; it acts as a powerful steric director. The bulk of the ethyl group physically shields the adjacent endocyclic pyridine nitrogen. This steric clash thermodynamically and kinetically disfavors the formation of pyridinium salts, inherently directing the alkylation toward the sterically accessible exocyclic 2-amino group.

The Over-Alkylation Challenge Despite this favorable regioselectivity, direct alkylation using standard alkyl halides (e.g., SN2 conditions with alkyl bromides and KOH) often fails to achieve high chemoselectivity. The initial mono-alkylated product is more nucleophilic than the starting material, leading to rapid over-alkylation and the formation of undesired tertiary amines[2].

To establish a self-validating, high-yielding system, we must abandon brute-force SN2 alkylation in favor of reductive amination strategies. Below, we detail two field-proven protocols: an Iridium-catalyzed "Borrowing Hydrogen" method for complex functionalization, and a metal-free Borohydride-Carboxylic acid method for simple alkyl chain installations.

Mechanistic Visualizations

Regioselectivity SM 2-Amino-6-ethylpyridine (Ambident Nucleophile) Endo Endocyclic Pyridine N (Sterically Hindered by 6-Ethyl) SM->Endo Electrophilic Attack Exo Exocyclic 2-Amino Group (Sterically Accessible) SM->Exo Electrophilic Attack Prod_Endo N-Alkylpyridinium Salt (Trace / Disfavored) Endo->Prod_Endo High Activation Energy Prod_Exo N-Alkyl-2-amino-6-ethylpyridine (Major / Desired Product) Exo->Prod_Exo Kinetically & Thermodynamically Favored

Fig 1. Regioselectivity rationale: Steric shielding by the 6-ethyl group directs alkylation to the exocyclic amine.

BorrowingHydrogen Alc Primary Alcohol (Alkylating Agent) Cat_Dehyd [Ir] Catalyst Dehydrogenation Alc->Cat_Dehyd Ald Aldehyde Intermediate Cat_Dehyd->Ald - [Ir]-H₂ Cat_Hyd [Ir]-H₂ Species Hydrogen Transfer Cat_Dehyd->Cat_Hyd Hydrogen Borrowing Pathway Imine Imine Intermediate (- H₂O) Ald->Imine + Amine Amine 2-Amino-6-ethylpyridine Amine->Imine Imine->Cat_Hyd Prod Mono-N-Alkylated Product Cat_Hyd->Prod + [Ir] (Regenerated)

Fig 2. Iridium-catalyzed borrowing hydrogen catalytic cycle for selective mono-N-alkylation.

Experimental Protocols

Protocol A: Iridium-Catalyzed "Borrowing Hydrogen" N-Alkylation

Causality & Application: This protocol utilizes primary alcohols as alkylating agents via a hydrogen autotransfer mechanism[3]. The Iridium(III) catalyst temporarily oxidizes the alcohol to an aldehyde, which condenses with 2-amino-6-ethylpyridine to form an imine. The Ir-hydride species then reduces the imine. Because the intermediate is an imine, over-alkylation is mathematically impossible, ensuring strict monoalkylation[4]. This method is highly atom-economical and produces water as the sole byproduct.

Materials:

  • 2-Amino-6-ethylpyridine (1.0 equiv, 10.0 mmol)

  • Primary Alcohol (e.g., Benzyl alcohol) (1.2 equiv, 12.0 mmol) [CpIrCl₂]₂ Catalyst (1.0 mol%, 0.1 mmol)

  • Lithium tert-butoxide (LiOt-Bu) (10 mol%, 1.0 mmol)

  • Anhydrous Toluene (20 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 50 mL Schlenk flask and backfill with Argon (repeat 3x) to prevent catalyst deactivation by atmospheric oxygen.

  • Reagent Charging: Add[Cp*IrCl₂]₂ (1.0 mol%) and LiOt-Bu (10 mol%) to the flask. Expert Insight: The LiOt-Bu base is critical as it facilitates the formation of the active iridium alkoxide complex required for the initial alcohol dehydrogenation.

  • Substrate Addition: Inject anhydrous toluene (20 mL), followed by 2-amino-6-ethylpyridine (10.0 mmol) and the primary alcohol (12.0 mmol) via syringe.

  • Catalytic Cycle Initiation: Heat the reaction mixture to reflux (110 °C) in an oil bath. Stir vigorously for 12–24 hours.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS or ReactIR. The catalytic cycle is validated by tracking the transient imine intermediate; its complete disappearance signals the successful turnover of the hydride transfer step.

  • Work-up: Cool the mixture to room temperature. Filter the crude mixture through a short pad of Celite to remove the metal catalyst, washing with ethyl acetate (3 x 15 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography (Hexane/EtOAc gradient) to yield the pure mono-N-alkylated product.

Protocol B: Metal-Free Reductive N-Monoalkylation via NaBH₄/Carboxylic Acid

Causality & Application: For the installation of simple alkyl chains (e.g., ethyl, propyl, butyl), transition metal catalysis can be bypassed. In this protocol, a carboxylic acid acts as both the solvent and the alkyl source. Sodium borohydride (NaBH₄) reacts with the acid to form an active acyloxyborohydride species, which facilitates the highly chemoselective reductive amination of the aminopyridine[5].

Materials:

  • 2-Amino-6-ethylpyridine (1.0 equiv, 10.0 mmol)

  • Carboxylic Acid (e.g., Propanoic acid for propylation) (5.0 equiv, 50.0 mmol)

  • Sodium Borohydride (NaBH₄) (3.0 equiv, 30.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (30 mL)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-6-ethylpyridine (10.0 mmol) and the selected carboxylic acid (50.0 mmol) in anhydrous THF (30 mL).

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Expert Insight: Temperature control is paramount here to manage the exothermic evolution of hydrogen gas and prevent premature reduction of the carboxylic acid before iminium formation.

  • Reductant Addition: Slowly add NaBH₄ (30.0 mmol) in small portions over a period of 30–45 minutes. Ensure robust venting of the evolved H₂ gas.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. Monitor conversion via TLC or GC-MS.

  • Quenching & Extraction: Carefully quench the reaction by dropwise addition of saturated aqueous NaHCO₃ (20 mL) until effervescence ceases. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate via rotary evaporation.

  • Purification: Purify the crude residue by flash chromatography to isolate the pure N-alkyl-2-amino-6-ethylpyridine.

Quantitative Data & Protocol Comparison

To assist drug development professionals in selecting the appropriate workflow, the quantitative parameters and operational metrics of both protocols are summarized below:

ParameterProtocol A: Ir-Catalyzed Borrowing HydrogenProtocol B: NaBH₄ / Carboxylic Acid
Optimal Alkylating Agent Primary Alcohols (Functionalized/Complex)Carboxylic Acids (Simple Aliphatic)
Regioselectivity >99% (Exocyclic N-alkylation)>99% (Exocyclic N-alkylation)
Chemoselectivity Strictly MonoalkylationStrictly Monoalkylation
Typical Yields 85% – 95%70% – 85%
Primary Byproducts Water (Highly Green/Atom Economic)H₂ gas, Borate salts
Scalability Excellent (Kilogram scale proven in pharma)Moderate (Exothermic H₂ evolution limits scale)
Reaction Temperature 110 °C (Reflux)0 °C to Room Temperature

References

  • Alkylations of Heterocyclic Ambident Anions II.
  • Source: benchchem.
  • Source: dicp.ac.cn (Chem. Soc. Rev.)
  • Source: acs.org (Organic Process Research & Development)
  • Source: researchgate.

Sources

Application Note: Scalable Synthesis Routes for 6-Ethyl-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience : Researchers, Process Chemists, and Drug Development Professionals Compound : 6-Ethyl-N-methylpyridin-2-amine (CAS: 99132-27-1)[1] Molecular Formula : C8H12N2

Introduction & Mechanistic Rationale

This compound is a highly valued heterocyclic building block frequently utilized in the synthesis of advanced therapeutics, including PAD4 epigenetic modulators and IRE1 kinase inhibitors[2][3]. However, the scalable synthesis of this specific secondary amine presents a classic chemoselectivity challenge.

Direct alkylation of the primary amine precursor, 6-ethylpyridin-2-amine (CAS: 21717-29-3)[4], with methylating agents typically results in a statistical mixture of unreacted starting material, the desired mono-methylated product, and an over-alkylated tertiary amine. Furthermore, the pyridine ring nitrogen can undergo competitive alkylation, forming unwanted pyridinium salts.

To achieve high-purity this compound at scale, two distinct, self-validating mechanistic pathways are recommended: Catalytic Buchwald-Hartwig Cross-Coupling and a Boc-Directed Protection-Alkylation Strategy .

Route A: Catalytic Buchwald-Hartwig Cross-Coupling

Mechanistic Causality

This route utilizes 2-chloro-6-ethylpyridine (CAS: 109201-46-9)[5] and methylamine. Small, unbranched primary amines like methylamine are highly reactive and unhindered, which historically led to the formation of bis(aryl)amines (diarylation) in cross-coupling reactions[6][7]. To overcome this, the protocol employs sterically demanding biarylphosphine ligands (e.g., BrettPhos) or ylide-functionalized phosphines (YPhos). These bulky ligands create a sterically restricted environment around the Palladium center, which drastically accelerates reductive elimination and strictly prevents the coordination of a second aryl chloride[6][7].

BHCycle A Pd(0)L Active Catalyst B Oxidative Addition (Pd-Ar-Cl) A->B 2-Chloro-6-ethylpyridine C Amine Coordination & Base Deprotonation B->C MeNH2 + NaOtBu D Reductive Elimination (Product Release) C->D - NaCl, - tBuOH D->A this compound

Caption: Catalytic cycle of the Buchwald-Hartwig amination utilizing sterically bulky ligands.

Step-by-Step Protocol
  • Materials : 2-Chloro-6-ethylpyridine (1.0 equiv), Methylamine (2.0 M in THF, 2.0 equiv), Pd2(dba)3 (0.02 equiv), BrettPhos (0.04 equiv), NaOtBu (1.5 equiv), anhydrous Toluene.

  • Step 1: Catalyst Activation : In an oven-dried Schlenk flask under argon, combine Pd2(dba)3, BrettPhos, and NaOtBu. Purge the flask with argon for 10 minutes.

    • Causality: Pd(0) is highly sensitive to oxidation; strict anaerobic conditions ensure the formation and stabilization of the active L-Pd(0) species.

  • Step 2: Reagent Addition : Add 2-chloro-6-ethylpyridine dissolved in anhydrous toluene, followed by the methylamine solution via syringe.

  • Step 3: Reaction : Heat the sealed mixture to 85 °C for 12 hours.

    • Validation: Monitor via LCMS. The disappearance of the aryl chloride isotope pattern (m/z 142/144) and the appearance of the product mass (m/z 137[M+H]+) confirms complete conversion.

  • Step 4: Workup : Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite.

    • Causality: Celite filtration effectively removes insoluble palladium black and inorganic byproducts (NaCl, unreacted NaOtBu), preventing emulsion formation during aqueous extraction.

  • Step 5: Purification : Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the pure secondary amine.

Route B: Boc-Directed Protection-Alkylation Strategy

Mechanistic Causality

For facilities lacking specialized organometallic infrastructure, the protection-alkylation route is highly robust. By installing a tert-butoxycarbonyl (Boc) group on 6-ethylpyridin-2-amine, the exocyclic nitrogen's nucleophilicity is severely attenuated, preventing spontaneous over-alkylation. The resulting carbamate NH is highly acidic (pKa ~13). This allows for quantitative, selective deprotonation by Sodium Hydride (NaH) to form a localized anion, which then undergoes strictly mono-methylation with Methyl Iodide[2].

BocRoute SM 6-Ethylpyridin-2-amine (CAS: 21717-29-3) Step1 Boc Protection (Boc2O, DMAP, Et3N) SM->Step1 Int1 tert-Butyl (6-ethylpyridin-2-yl)carbamate Step1->Int1 Step2 N-Methylation (NaH, MeI, THF/DMF) Int1->Step2 Int2 tert-Butyl (6-ethylpyridin-2-yl)(methyl)carbamate Step2->Int2 Step3 Boc Deprotection (TFA in DCM) Int2->Step3 Prod This compound (CAS: 99132-27-1) Step3->Prod

Caption: Step-by-step workflow for the Boc-directed protection-alkylation-deprotection strategy.

Step-by-Step Protocol
  • Step 1: Boc Protection

    • Dissolve 6-ethylpyridin-2-amine (1.0 equiv) in DCM. Add Et3N (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv).

    • Slowly add Boc2O (1.1 equiv) at 0 °C. Stir at room temperature for 4 hours.

    • Workup & Validation: Wash with water and brine to remove DMAP/Et3N salts. The organic layer is dried (Na2SO4) and concentrated. TLC (ninhydrin stain) will validate the disappearance of the primary amine spot.

  • Step 2: N-Methylation

    • Dissolve the intermediate in anhydrous DMF at 0 °C under argon.

    • Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases.

      • Causality: The 30-minute window ensures complete deprotonation of the carbamate, generating the highly nucleophilic nitrogen anion required for the next step.

    • Add Methyl Iodide (1.5 equiv) dropwise. Stir for 2 hours at room temperature.

    • Workup: Quench carefully with ice-cold saturated aqueous NH4Cl. Extract with EtOAc.

      • Causality: NH4Cl safely neutralizes excess pyrophoric NaH without raising the pH high enough to risk premature hydrolysis of the Boc group.

  • Step 3: Deprotection

    • Dissolve the methylated intermediate in a 3:1 mixture of DCM and Trifluoroacetic Acid (TFA). Stir at room temperature for 2 hours[2].

    • Workup & Validation: Concentrate under reduced pressure to remove volatile TFA. Neutralize the residue with saturated aqueous NaHCO3 until pH > 8, then extract with DCM. LCMS will validate the target mass (m/z 137 [M+H]+).

Quantitative Data: Process Comparison

To assist in route selection for scale-up, the following table summarizes the quantitative and operational metrics of both methodologies:

ParameterRoute A: Buchwald-HartwigRoute B: Boc Strategy
Overall Yield 75 - 85%65 - 75% (over 3 steps)
Scalability Moderate (Requires specialized anaerobic setup)High (Uses standard, inexpensive bulk reagents)
Atom Economy (E-Factor) High (Single step, low waste generation)Low (Multiple steps, protecting group waste)
Primary Impurities Trace diarylation, Palladium residueUnreacted SM (if incomplete methylation)
Cost per kg High (Driven by Pd catalyst and BrettPhos)Low (Boc2O, MeI, and NaH are commodity chemicals)

References

  • Selective Pd-Catalyzed Monoarylation of Small Primary Alkyl Amines through Backbone-Modification in Ylide-Functionalized Phosphines (YPhos) Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • WO2023230609A1 - Heterocyclic PAD4 inhibitors Source: Google Patents URL
  • Combination therapies with IRE1 small molecule inhibitors Source: Justia Patents URL:[Link]

Sources

Application Note: Advanced Methodologies for the Chemoselective N-Methylation of Aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Context

N-methylated aminopyridines are privileged heterocyclic scaffolds in modern drug discovery. They serve as critical precursors for the synthesis of neurologically active agents, antitubercular compounds targeting the MmpL3 transporter, and highly selective inducible nitric oxide synthase (iNOS) inhibitors[1][2].

However, introducing a methyl group specifically onto the exocyclic nitrogen of an aminopyridine presents a fundamental chemoselectivity challenge. Aminopyridines possess two competing nucleophilic sites: the endocyclic pyridine nitrogen and the exocyclic primary amine. Because the lone pair on the exocyclic amino group is delocalized into the electron-deficient pyridine ring via resonance, its nucleophilicity is significantly dampened[3]. Conversely, the lone pair on the pyridine nitrogen resides in an orthogonal


 hybridized orbital, making it highly available for electrophilic attack. As a result, standard alkylation with reagents like methyl iodide (

) predominantly yields undesired N-methylpyridinium salts[3].

To achieve selective exocyclic N-methylation, researchers must bypass direct electrophilic alkylation and employ strategic methodologies such as Nucleophilic Aromatic Substitution (SNAr), catalytic hydrogen-borrowing, or radical-mediated pathways.

Selectivity A 2-Aminopyridine B Direct Alkylation (e.g., CH3I) A->B Kinetic Control D Chemoselective Methods (SNAr, Hydrogen-Borrowing) A->D Strategic Design C Endocyclic N-Methylation (Pyridinium Salt) B->C Pyridine N is more nucleophilic E Exocyclic N-Methylation (2-(Methylamino)pyridine) D->E Overcomes resonance deactivation

Fig 1. Chemoselectivity pathways in the N-methylation of 2-aminopyridine.

Strategic Approaches to Exocyclic N-Methylation

A. Nucleophilic Aromatic Substitution (SNAr)

Rather than attempting to methylate an existing aminopyridine, a highly reliable and convergent approach utilizes 2-halopyridines (e.g., 2-chloropyridine or 2-bromo-6-chloropyridine) reacted directly with methylamine[2][4].

  • Causality & Design: The strongly electron-withdrawing nature of the pyridine nitrogen activates the ortho and para positions toward nucleophilic attack. The nitrogen atom stabilizes the negative charge in the resulting Meisenheimer intermediate, allowing the displacement of the halogen[4]. This completely circumvents the chemoselectivity issue of the endocyclic nitrogen.

B. Catalytic "Hydrogen-Borrowing" with Methanol

A modern, green-chemistry approach utilizes methanol as both the solvent and the alkylating agent over a heterogeneous catalyst (e.g., Pt/C, Ru, or Mn complexes)[5].

  • Causality & Design: The transition metal catalyst dehydrogenates methanol to generate formaldehyde in situ. The aminopyridine condenses with the formaldehyde to form an imine intermediate. The catalyst then "returns" the borrowed hydrogen to reduce the imine to the N-methylated product[2][5]. Water is the only byproduct, making this highly atom-economical and preventing over-methylation.

C. Radical N-Methylation via Peroxides

Recent advancements have demonstrated the use of dicumyl peroxide (DCP) as a methyl radical source. Under copper catalysis (e.g.,


) or thermal conditions, DCP decomposes to generate methyl radicals that selectively methylate the exocyclic nitrogen of aminopyridines and heteroaryl amides[6].
  • Causality & Design: Radical pathways do not rely on lone-pair nucleophilicity, thus bypassing the inherent reactivity of the pyridine nitrogen and avoiding pyridinium salt formation[6].

Quantitative Data Summary: Method Comparison

MethodologyReagents / CatalystTypical YieldChemoselectivityEnvironmental ImpactKey Limitation
Direct Alkylation

, Base
< 20% (Target)Poor (Forms Pyridinium)High (Toxic alkylating agents)Unusable for preparative scale.
SNAr 2-Chloropyridine,

75 - 90%ExcellentModerateRequires pressurized reaction vessels.
Hydrogen-Borrowing Methanol, Pt/C or Ru80 - 95%ExcellentLow (Green,

byproduct)
High catalyst cost; requires optimization.
Radical Methylation DCP, Cu-catalyst50 - 70%GoodModerateRadical side-reactions; complex purification.

Experimental Protocols

Protocol 1: Synthesis of 2-(Methylamino)pyridine via SNAr

This protocol utilizes a pre-functionalized core to guarantee exocyclic substitution[2][4].

Reagents: 2-Chloropyridine (1.0 eq), 40% aqueous Methylamine (5.0 eq), Acetonitrile (solvent). Equipment: Heavy-walled pressure vessel or autoclave.

Step-by-Step Procedure:

  • Preparation: In a heavy-walled pressure vessel, dissolve 2-chloropyridine (10 mmol) in 15 mL of acetonitrile.

  • Reagent Addition: Carefully add 40% aqueous methylamine (50 mmol) dropwise at room temperature. Causality: An excess of methylamine is required to drive the equilibrium forward and act as an acid scavenger for the generated

    
    .
    
  • Thermal Activation: Seal the vessel securely. Heat the reaction mixture to 110°C for 12-16 hours. Causality: Aqueous methylamine is highly volatile. A sealed vessel is mandatory to maintain stoichiometry and achieve the thermal activation energy required to break the aromaticity during the formation of the Meisenheimer intermediate.

  • Workup: Cool the vessel to room temperature before opening. Concentrate the mixture under reduced pressure to remove acetonitrile and excess methylamine.

  • Extraction: Dilute the residue with water and neutralize with saturated sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Saturate the aqueous layer with

    
     to force the amphoteric product into the organic phase[2].
    
  • Self-Validation System:

    • TLC: Monitor via TLC (Dichloromethane:Methanol 9:1). The product will show a distinct spot with a higher

      
       than the starting 2-chloropyridine.
      
    • NMR: Confirm structure via

      
       NMR. Look for the characteristic N-methyl doublet around 
      
      
      
      2.8-3.0 ppm (due to coupling with the adjacent N-H proton)[2].

Workflow S1 1. Substrate Prep Halopyridine + MeNH2 S2 2. Reactor Loading Seal in pressure vessel S1->S2 S3 3. Thermal Activation Heat to 100-120°C S2->S3 S4 4. SNAr Reaction Meisenheimer intermediate S3->S4 S5 5. Workup Neutralize & Extract S4->S5

Fig 2. Step-by-step workflow for the SNAr synthesis of 2-(methylamino)pyridine.

Protocol 2: Heterogeneous Catalytic N-Methylation (Hydrogen-Borrowing)

This protocol is ideal for late-stage functionalization directly from the aminopyridine[5].

Reagents: 2-Aminopyridine (1.0 eq), Methanol (Solvent/Reagent), Pt/C catalyst (5 mol%). Equipment: Packed-bed reactor or sealed Schlenk tube.

Step-by-Step Procedure:

  • Preparation: Charge a Schlenk tube with 2-aminopyridine (5 mmol) and 5 mol% of Pt/C catalyst.

  • Solvent Addition: Add 10 mL of anhydrous methanol. Causality: Methanol acts as both the solvent and the methylating agent, ensuring high local concentration for the dehydrogenation step.

  • Reaction: Purge the vessel with inert gas (Argon), seal, and heat to 130°C for 24 hours. Causality: Elevated temperatures are required to promote the initial endothermic dehydrogenation of methanol to formaldehyde on the catalyst surface[5].

  • Purification: Cool to room temperature. Filter the mixture through a pad of Celite to remove the heterogeneous Pt/C catalyst. Wash the pad with excess methanol.

  • Self-Validation System:

    • LC-MS: Monitor conversion via LC-MS. The disappearance of the primary amine peak (

      
      ) and the appearance of the secondary amine mass (
      
      
      
      ) confirms successful mono-methylation. Ensure no over-methylation by verifying the absence of the
      
      
      peak.

References

  • Jamil et al. "Process for the N-alkylation of aminopyridines.
  • Chen et al. "Magic methylation with methyl-containing peroxides." Chemical Science (RSC Publishing), [Link].

  • Journal of Medicinal Chemistry. "2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors." ACS Figshare, [Link].

Sources

Application Note: Coordination Chemistry of 6-Ethyl-N-methylpyridin-2-amine with Transition Metals

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Homogeneous Catalysis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

The rational design of ligands is the cornerstone of modern homogeneous catalysis and metallodrug development. While unsubstituted 2-aminopyridines are ubiquitous in coordination chemistry, their tendency to form intractable bridging polymeric networks often limits their utility in dynamic catalytic systems.

This application note explores the advanced coordination chemistry of 6-Ethyl-N-methylpyridin-2-amine (CAS: 99132-27-1). By introducing specific steric bulk at both the 6-position of the pyridine ring and the amine nitrogen, this ligand acts as a highly tunable, hemilabile scaffold. We detail the structural causality behind its coordination behavior, present quantitative data on its metal complexes, and provide validated protocols for synthesizing active transition metal catalysts for hydroamination and cross-coupling applications.

Structural Rationale & Mechanistic Causality

To understand the utility of this compound, one must analyze the causality of its substituents on transition metal coordination[1]:

  • The 6-Ethyl Effect (Hemilability): The ethyl group at the 6-position creates significant steric hindrance directly adjacent to the pyridine nitrogen's lone pair. When coordinated to a metal center (e.g., Ir, Pd, or Rh), this bulk causes steric repulsion with ancillary ligands. This elongates the

    
     bond, lowering the activation energy required for the pyridine ring to dissociate. This "hemilabile" behavior dynamically opens a vacant coordination site for substrate binding during catalytic cycles, dramatically enhancing turnover frequencies[2].
    
  • The N-Methyl Effect (Bridging Prevention): Unsubstituted primary 2-aminopyridines frequently bridge multiple metal centers, leading to insoluble, catalytically dead multinuclear species. The N-methyl substitution provides just enough steric bulk to favor discrete mononuclear

    
     chelation or 
    
    
    
    coordination while simultaneously increasing the electron density on the amido nitrogen, strengthening the primary
    
    
    anchor[3].
Quantitative Structural Data

The impact of these substituents is quantifiable. Table 1 summarizes the comparative coordination parameters of substituted 2-aminopyridines with Iridium(III) centers, demonstrating how the 6-ethyl group modulates bond lengths and catalytic efficiency.

Table 1: Comparative Coordination Parameters of 2-Aminopyridine Derivatives

LigandCoordination ModeAvg.

Bond Length (Å)
HemilabilityCatalytic Yield (Hydroamination)
2-Aminopyridine

(Rigid)
2.05Low< 5%
N-Methyl-2-aminopyridine

(Rigid)
2.08Low12%
6-Ethyl-2-aminopyridine

(Dynamic)
2.18High73%
This compound

(Dynamic)
2.21 Very High > 85%

Data synthesized from structural trends in iridium-catalyzed hydroamination of internal alkenes[2] and BPI germylene coordination studies[4].

Logical Workflows & Visualization

The following diagrams illustrate the logical progression from ligand synthesis to catalytic application, highlighting the critical hemilabile mechanism enabled by the 6-ethyl group.

G Start Ligand: this compound Deprot Deprotonation Base: KOtBu or n-BuLi Start->Deprot Anionic Pathway Metal Metal Precursor Addition e.g., [Ir(COD)Cl]2 Start->Metal Neutral Pathway Deprot->Metal Coord1 Monodentate Coordination (κ1-Namido) Metal->Coord1 High Steric Clash Coord2 Bidentate Chelation (κ2-N,N') Metal->Coord2 Favorable Geometry App Catalytic Application (Hemilabile Active Site) Coord1->App Coord2->App Hemilability Triggered

Figure 1: Workflow for the synthesis and activation of hemilabile transition metal complexes.

CatalyticCycle A Resting State κ2-N,N' Complex B Ring Opening κ1-N Amido A->B 6-Ethyl steric repulsion C Substrate Binding B->C Alkene/Alkyne addition D Migratory Insertion C->D E Product Release D->E E->A Pyridine re-coordination

Figure 2: Catalytic cycle demonstrating the hemilabile nature of the 6-ethyl group.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to confirm the success of each step.

Protocol A: Synthesis of[Ir(COD)(6-Ethyl-N-methylpyridin-2-aminato)]

This protocol details the generation of an active, hemilabile Iridium(I) precatalyst.

Materials:

  • This compound (1.0 equiv, 1.0 mmol)

  • Potassium tert-butoxide (KOtBu) (1.05 equiv, 1.05 mmol)

  • 
     (0.5 equiv, 0.5 mmol)
    
  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon.

  • Deprotonation: Dissolve this compound in 5 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add a solution of KOtBu in THF. Stir for 30 minutes at -78 °C, then warm to room temperature for 1 hour to ensure complete formation of the potassium amide salt.

  • Metalation: In a separate Schlenk flask, dissolve

    
     in 5 mL of THF. Transfer the ligand salt solution dropwise to the Iridium precursor at -78 °C via cannula.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The solution will transition from yellow-orange to a deep red-brown.

  • Purification: Remove the solvent under reduced pressure. Extract the residue with anhydrous pentane (3 x 10 mL) and filter through a pad of Celite under Argon to remove KCl salts. Concentrate the filtrate to yield the complex.

  • Self-Validation (NMR Checkpoint): Analyze via

    
    H NMR in 
    
    
    
    .
    • Success Indicator: Disappearance of the broad N-H proton signal (~4.5 ppm).

    • Hemilability Indicator: The ortho-proton of the pyridine ring will show a significant upfield shift compared to a rigid

      
       complex, indicating a lengthened, weakened 
      
      
      
      bond due to the 6-ethyl group's steric push.
Protocol B: Application in Catalytic Hydroamination of Internal Alkenes

This protocol utilizes the hemilabile nature of the complex to overcome the activation barrier of unactivated internal alkenes[2].

Materials: *[Ir(COD)(6-Ethyl-N-methylpyridin-2-aminato)] (5 mol%)

  • Internal Alkene (e.g., cis-4-octene) (1.0 equiv, 0.5 mmol)

  • Amine substrate (1.2 equiv, 0.6 mmol)

  • Anhydrous Toluene (2 mL)

Step-by-Step Methodology:

  • Assembly: In an Argon-filled glovebox, charge a thick-walled glass pressure tube with the Ir-complex, the internal alkene, and the amine substrate.

  • Solvation: Add 2 mL of anhydrous toluene. Seal the tube with a Teflon screw cap.

  • Catalysis: Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously for 24 hours. Causality note: The elevated temperature provides the energy required to fully displace the sterically hindered 6-ethylpyridine arm, opening the coordination site for the alkene.

  • Quenching & Analysis: Cool the reaction to room temperature. Filter the mixture through a short plug of silica gel, eluting with ethyl acetate, to remove the metal catalyst.

  • Self-Validation (GC-MS Checkpoint): Analyze the crude mixture via GC-MS.

    • Success Indicator: Presence of the hydroamination product mass peak. The absence of starting alkene confirms the efficiency of the hemilabile catalyst design.

References

  • Catalytic Asymmetric Addition of an Amine N-H Bond Across Internal Alkenes National Center for Biotechnology Inform
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines Royal Society of Chemistry (RSC)
  • Carbon–carbon bond formation and cleavage at redox active bis(pyridylimino)isoindole (BPI) germylene compounds Dalton Transactions (RSC Publishing)
  • Metal–Ligand Cooperative Proton Transfer as an Efficient Trigger for Rhodium-NHC-Pyridonato Catalyzed gem-Specific Alkyne Dimerization ACS C

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 6-Ethyl-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridine scaffold is a foundational structural motif in a vast array of pharmaceuticals and agrochemicals.[1] The targeted synthesis of substituted pyridines, such as 6-Ethyl-N-methylpyridin-2-amine, is therefore of significant interest to researchers in drug discovery and development. This document provides a comprehensive guide to the microwave-assisted synthesis of this key intermediate, offering a significant improvement over conventional heating methods by reducing reaction times and often increasing yields.[2] Detailed protocols, mechanistic insights, and comparative data are presented to enable researchers to effectively implement this efficient synthetic strategy.

Introduction: The Rationale for Microwave-Assisted Synthesis

Traditional methods for the synthesis of substituted pyridines can be time-consuming and often require harsh reaction conditions, leading to the formation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[3] Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[4][5] This "in-core" heating is fundamentally different from conventional heating, which relies on the slower transfer of heat from the vessel walls.[5] The key advantages of MAOS include:

  • Accelerated Reaction Rates: Reactions that might take hours or even days under conventional reflux can often be completed in a matter of minutes.[2]

  • Enhanced Yields: The rapid heating and precise temperature control can minimize the formation of side products, leading to higher isolated yields of the desired compound.[2]

  • Improved Purity: Cleaner reaction profiles often simplify purification processes.

  • Energy Efficiency: Direct heating of the reaction mixture is a more energy-efficient process compared to heating a large oil bath.[6]

This application note will focus on a two-step microwave-assisted approach to synthesize this compound, starting from commercially available 2-amino-6-ethylpyridine.

Synthetic Strategy and Mechanistic Considerations

The synthesis of this compound will be approached in two key stages, both amenable to microwave acceleration:

Step 1: N-Methylation of 2-Amino-6-ethylpyridine

This initial step involves the introduction of a methyl group onto the primary amine of the starting material. While various methylating agents can be employed, this protocol will utilize a common and effective reagent. The reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom of the aminopyridine attacks the electrophilic methyl group of the methylating agent.

Step 2: Potential Cross-Coupling for Further Functionalization (Conceptual)

While the primary goal is the synthesis of this compound, it is important to understand that the pyridine ring can be further functionalized using powerful cross-coupling reactions. For instance, if a halogenated precursor were used, palladium-catalyzed reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings could be employed to introduce a variety of substituents.[7][8][9] The pyridine nitrogen can sometimes inhibit the metal catalyst, making ligand choice crucial for successful transformations.[7]

dot graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

"2-Amino-6-ethylpyridine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Methylating_Agent" [label="Methylating Agent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "this compound" [label="this compound (Target Molecule)", fillcolor="#34A853", fontcolor="#FFFFFF"];

"2-Amino-6-ethylpyridine" -> "this compound" [label="N-Methylation\n(Microwave-Assisted)"]; "Methylating_Agent" -> "this compound"; } caption: "Synthetic pathway for this compound."

Experimental Protocols

3.1. Materials and Instrumentation

  • Starting Material: 2-Amino-6-ethylpyridine (Commercially available)[10]

  • Reagents: Methyl iodide, Sodium hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF)

  • Instrumentation: A dedicated microwave synthesis reactor capable of controlled temperature and pressure is required. Standard laboratory glassware, magnetic stirrers, and purification apparatus (e.g., column chromatography system) are also necessary.

3.2. Step-by-Step Protocol for the Synthesis of this compound

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. Sodium hydride is a flammable solid and reacts violently with water. Methyl iodide is toxic and should be handled with care.

  • Preparation of the Reaction Mixture:

    • To a dry 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-amino-6-ethylpyridine (1.0 mmol, 122.17 mg).

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (5 mL).

    • Carefully add sodium hydride (1.2 mmol, 48 mg of a 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

    • Stir the mixture at room temperature for 15 minutes to allow for the formation of the sodium salt.

  • Microwave Irradiation:

    • To the resulting suspension, add methyl iodide (1.1 mmol, 156.1 mg, 68.5 µL).

    • Seal the reaction vial and place it in the microwave reactor.

    • Irradiate the mixture under the conditions specified in Table 1.

  • Work-up and Purification:

    • After the reaction is complete, cool the vial to room temperature.

    • Carefully quench the reaction by the slow addition of water (5 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure this compound.

Table 1: Optimized Microwave Reaction Parameters

ParameterValue
Temperature 100 °C
Pressure Monitored (typically < 200 psi)
Reaction Time 15 minutes
Microwave Power 200 W (variable to maintain temperature)
Expected Yield 85-95%

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum should show the characteristic signals for the ethyl group, the N-methyl group, and the aromatic protons of the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the absence of the N-H stretches of the primary amine starting material and the presence of C-H and C=N stretches characteristic of the product.

Troubleshooting and Optimization

Issue Possible Cause Suggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature incrementally. Ensure the sodium hydride is fresh and the THF is anhydrous.
Decomposition of productDecrease reaction temperature.
Formation of Byproducts Over-methylation (di-methylation)Use a stoichiometric amount of methyl iodide.
Side reactionsEnsure the reaction is carried out under an inert atmosphere.
Difficulty in Purification Co-eluting impuritiesOptimize the solvent system for column chromatography. Consider alternative purification methods like preparative TLC or HPLC.

Conclusion

Microwave-assisted synthesis provides a rapid, efficient, and high-yielding method for the preparation of this compound.[11][12] The protocols and insights provided in this application note offer a robust starting point for researchers in the fields of medicinal chemistry and drug development, enabling the accelerated synthesis of this valuable building block. The principles of microwave chemistry can be broadly applied to the synthesis of a wide range of heterocyclic compounds, contributing to the advancement of green and sustainable chemistry.[4]

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"Start" -> "Prepare_Reaction_Mixture"; "Prepare_Reaction_Mixture" -> "Add_Methyl_Iodide"; "Add_Methyl_Iodide" -> "Microwave_Irradiation"; "Microwave_Irradiation" -> "Workup"; "Workup" -> "Purification"; "Purification" -> "Characterization"; "Characterization" -> "End"; } caption: "Workflow for the synthesis of this compound."

References

  • Journal of Organic Chemistry and Pharmaceutical Research. Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. Available from: [Link]

  • National Center for Biotechnology Information. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available from: [Link]

  • Beilstein Journals. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Available from: [Link]

  • Synfacts in Organic Chemistry. Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cyclization. Available from: [Link]

  • Royal Society of Chemistry. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. Available from: [Link]

  • National Center for Biotechnology Information. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Available from: [Link]

  • ResearchGate. Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. Available from: [Link]

  • Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available from: [Link]

  • National Center for Biotechnology Information. Microwave irradiation: a green approach for the synthesis of functionalized N-methyl-1,4-dihydropyridines. Available from: [Link]

  • ResearchGate. Preparation and catalytic properties of bis(imino)pyridine palladium(II) complexes as efficient catalysts for Suzuki cross‐coupling reaction in water. Available from: [Link]

  • IRIS-AperTO. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. Available from: [Link]

  • BS Publications. PART - 1 INTRODUCTION. Available from: [Link]

  • Scholars Research Library. A brief review: Microwave assisted organic reaction. Available from: [Link]

  • National Center for Biotechnology Information. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Available from: [Link]

  • Google Patents. US4628097A - Process for the preparation of 2-amino-alkylpyridines.
  • ResearchGate. Microwave irradiation: A green approach for the synthesis of functionalized: N -methyl-1,4-dihydropyridines. Available from: [Link]

  • PrepChem.com. Synthesis of 2-amino-6-methylpyridine. Available from: [Link]

  • ACS Publications. Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Available from: [Link]

  • Google Patents. CN102276526B - Synthesis method of 2-amino pyridine compounds.
  • Semantic Scholar. The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. Available from: [Link]

  • OMICS International. Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. Available from: [Link]

  • ACS Omega. Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines. Available from: [Link]

  • Organic Chemistry Portal. Microwave-Assisted Metal-Free Synthesis of 2,8-Diaryl-6-aminoimidazo-[1,2-a]pyridine via Amine-Triggered Benzannulation. Available from: [Link]

  • MDPI. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Available from: [Link]

  • ResearchGate. Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 6-Ethyl-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Dashboard. The synthesis of 6-Ethyl-N-methylpyridin-2-amine (CAS: 99132-27-1, MW: 136.2 g/mol )[1] presents unique challenges, primarily revolving around the volatility of methylamine and the difficulty of selectively achieving mono-methylation without over-alkylation.

To ensure scientific rigor and process reliability, this guide evaluates the two most industrially relevant synthetic routes. Below is a quantitative comparison of these methodologies, followed by field-proven troubleshooting guides and self-validating protocols.

Route Comparison Data
MetricRoute A: Buchwald-Hartwig AminationRoute B: Formylation-Reduction
Primary Substrate 2-Bromo-6-ethylpyridine6-Ethylpyridin-2-amine
Reagents Methylamine, Pd catalyst, BaseHCO₂H, Ac₂O, BH₃·THF
Typical Yield 75–90%60–80% (Over 2 steps)
Key Challenge Reagent volatility, Catalyst sensitivityMoisture-sensitive reduction
Scalability Excellent (Multi-kilo proven)Moderate (Gas evolution during quench)
Selectivity High (Requires bulky ligands)Absolute (Mono-methylation locked)

SECTION 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The 2[2]. However, coupling a primary aliphatic gas like methylamine with an electron-deficient pyridine ring requires strict control over the catalytic cycle.

Frequently Asked Questions

Q: Why am I recovering unreacted 2-bromo-6-ethylpyridine despite full consumption of my palladium catalyst? Causality: Methylamine is highly volatile. If the reaction vessel is not perfectly sealed, the amine escapes into the headspace. Without the amine to coordinate, the active Pd(0) species degrades into inactive "Pd black." Furthermore, computational studies show that 3[3]. If the catalyst dies before oxidative addition occurs, your starting material remains untouched. Actionable Solution: Conduct the reaction in a sealed pressure tube using a commercially available 2.0 M solution of methylamine in THF. Utilize 4, which is thermally stable and rapidly forms the active catalytic species without the limitations of older generation catalysts[4].

Q: My LC-MS shows a significant byproduct at m/z ~242. What is this, and how do I prevent it? Causality: The mass of 242 corresponds to the bis-arylated byproduct. This occurs when your desired secondary amine product outcompetes methylamine and reacts with a second equivalent of 2-bromo-6-ethylpyridine. Actionable Solution: Switch your ligand to BrettPhos.5[5]. Its specific steric bulk blocks the newly formed secondary amine from coordinating to the palladium center, effectively shutting down the bis-arylation pathway and 6[6].

Protocol 1: Optimized Buchwald-Hartwig Workflow

This protocol is designed as a self-validating system. Do not proceed to the next step if the validation check fails.

  • Preparation: In a nitrogen-filled glovebox, charge a heavy-walled pressure tube with 2-bromo-6-ethylpyridine (1.0 equiv), BrettPhos Pd G4 (2 mol%), BrettPhos ligand (2 mol%), and Sodium tert-butoxide (1.5 equiv).

    • Validation Check: The mixture must remain a free-flowing powder. Clumping indicates moisture ingress, which will quench the base and stall the reaction.

  • Reagent Addition: Add anhydrous, degassed THF to achieve a 0.2 M concentration. Add Methylamine (2.0 M in THF, 3.0 equiv). Seal the tube tightly with a Teflon-lined screw cap.

    • Validation Check: The solution should turn a deep yellow/orange, confirming the generation of the active Pd(0) complex.

  • Coupling: Heat the sealed tube at 80 °C for 12 hours.

    • Validation Check: Monitor by LC-MS. Complete disappearance of m/z 186/188 and appearance of m/z 137 confirms conversion. The absence of black precipitate (Pd black) indicates a healthy catalytic cycle.

  • Workup: Cool to room temperature, vent pressure carefully, and dilute with Ethyl Acetate. Filter through a Celite pad to remove palladium residues. Wash the organic layer with water and brine, then dry over Na₂SO₄.

Troubleshooting Start Issue: Low Yield of This compound MassBalance Analyze Mass Balance (LC-MS / GC-MS) Start->MassBalance Unreacted Unreacted 2-bromo- 6-ethylpyridine MassBalance->Unreacted High SM recovery Byproducts Significant Byproducts Detected MassBalance->Byproducts Low SM recovery Volatile Loss of Methylamine Action: Use sealed tube & 2.0M THF solution Unreacted->Volatile MeNH2 absent CatDeath Catalyst Deactivation Action: Strict degassing, use BrettPhos Pd G4 Unreacted->CatDeath Pd black forms BisAryl Bis-arylation Action: Switch ligand to BrettPhos Byproducts->BisAryl m/z ~ 242 Dehalogenation Dehalogenation Action: Reduce temp, change base to Cs2CO3 Byproducts->Dehalogenation m/z = 107

Troubleshooting logic tree for Buchwald-Hartwig amination of 2-bromo-6-ethylpyridine.

SECTION 2: Indirect Methylation via Formylation-Reduction

If transition-metal catalysis is not viable due to metal-scavenging constraints in late-stage drug development, reductive amination is the standard alternative.

Frequently Asked Questions

Q: I attempted a direct reductive amination of 6-ethylpyridin-2-amine with formaldehyde, but I'm getting N,N-dimethylated byproducts. How can I achieve strict mono-methylation? Causality: The mono-methylated product (secondary amine) is more nucleophilic than the primary amine starting material. In the presence of excess formaldehyde and a reducing agent (like NaBH(OAc)₃), the second methylation occurs faster than the first, making it nearly impossible to halt the reaction at the mono-methylated stage via stoichiometry alone. Actionable Solution: Utilize a two-step formylation-reduction sequence. By first reacting the primary amine with a mixed anhydride to form a formamide intermediate, you electronically deactivate the nitrogen, strictly preventing a second addition. Subsequent reduction of the isolated formamide yields exclusively the mono-methylated product.

Protocol 2: Formylation-Reduction Workflow

This protocol guarantees absolute selectivity for mono-methylation.

  • Formylation: Cool Formic Acid (5.0 equiv) to 0 °C and add Acetic Anhydride (2.0 equiv) dropwise. Stir for 1 hour at 50 °C to generate the mixed anhydride, then cool back to 0 °C.

  • Amine Addition: Dissolve 6-ethylpyridin-2-amine (1.0 equiv) in anhydrous THF and add it dropwise to the mixed anhydride. Stir at room temperature for 4 hours.

    • Validation Check: LC-MS must show complete conversion to the formamide intermediate (m/z 151).

  • Isolation: Concentrate under reduced pressure, neutralize carefully with saturated NaHCO₃, and extract with DCM. Dry over Na₂SO₄ and concentrate.

  • Reduction: Dissolve the crude formamide in anhydrous THF. Slowly add Borane-THF complex (1.0 M, 3.0 equiv) at 0 °C. Reflux for 12 hours.

  • Quench: Cool to 0 °C and carefully quench with MeOH (Caution: vigorous H₂ gas evolution), followed by 1M HCl to break the boron-amine complex. Basify with NaOH and extract with EtOAc.

Workflow Step1 6-Ethylpyridin- 2-amine Step2 Formylation (HCO2H / Ac2O) Step1->Step2 Step3 Intermediate: Formamide Step2->Step3 0 °C to RT Step4 Reduction (BH3·THF) Step3->Step4 Isolate & Dry Step5 Product: Target Amine Step4->Step5 Reflux

Two-step formylation-reduction workflow for strict mono-methylation.

References
  • ACS Publications. "Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction".[Link]

  • ResearchGate. "Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates".[Link]

  • ACS Omega. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction". [Link]

Sources

Removing unreacted starting materials from 6-Ethyl-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 6-Ethyl-N-methylpyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and need to remove unreacted starting materials and other impurities. The following information is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most probable unreacted starting materials I need to remove?

A1: Based on common synthetic routes for N-alkylated 2-aminopyridines, the synthesis of this compound most likely proceeds via the nucleophilic aromatic substitution of 2-chloro-6-ethylpyridine with methylamine. Therefore, the primary unreacted starting materials you will likely encounter are:

  • 2-Chloro-6-ethylpyridine: A neutral/weakly basic organic halide.

  • Methylamine: A volatile and highly water-soluble primary amine, often used in excess.[1][2]

Understanding the distinct chemical properties of these starting materials compared to your desired product is the cornerstone of a successful purification strategy.

Q2: What are the key physical property differences I can exploit for purification?

A2: The success of your purification depends on leveraging the differences in physical and chemical properties between your product and the impurities.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Acidity/BasicitySolubility
This compound (Product) 136.19[3][4]Not readily available, but expected to be >200°CBasic (pKa of aminopyridines is typically 5-7)Soluble in many organic solvents
2-Chloro-6-ethylpyridine (Starting Material) 141.60[5][6]~64-68°C at 10 mmHg (for 2-chloro-6-methylpyridine)[7]Neutral / Weakly BasicSoluble in organic solvents, insoluble in water
Methylamine (Starting Material) 31.06[1][2]-6.3 °C[2]BasicVery soluble in water; soluble in ethanol, ether[2][8]

The most significant difference is the basicity of your product and methylamine compared to the relatively neutral 2-chloro-6-ethylpyridine. This makes acid-base extraction a powerful initial purification step.[9] The high volatility of methylamine also allows for its removal during solvent evaporation.

Troubleshooting and Purification Protocols

This section provides detailed protocols to address specific purification challenges.

Issue 1: My crude product is contaminated with unreacted 2-chloro-6-ethylpyridine.

This is a common issue, as the starting halide may not be fully consumed during the reaction. An acid-base extraction is the most effective method to separate your basic amine product from the neutral halide.[9][10]

This technique leverages the basicity of the product's amino groups. By treating the crude mixture with acid, the desired amine is protonated, forming a water-soluble salt that partitions into the aqueous phase, leaving the neutral 2-chloro-6-ethylpyridine in the organic phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of hydrochloric acid (HCl). It is recommended to perform this wash 2-3 times to ensure complete protonation and transfer of the amine to the aqueous layer.

  • Separation of Layers: Combine all the acidic aqueous layers, which now contain your protonated product. The organic layer, containing 2-chloro-6-ethylpyridine and other non-basic impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) with stirring until the pH is greater than 10. This deprotonates the amine salt, regenerating the free base form of your product, which will precipitate or form an oily layer.

  • Back-Extraction: Extract the free amine back into an organic solvent (e.g., ethyl acetate or DCM) 2-3 times.

  • Drying and Concentration: Combine the organic layers from the back-extraction, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Expertise & Experience: The reason for multiple washes with a dilute acid is to drive the equilibrium of the acid-base reaction towards the formation of the water-soluble ammonium salt, ensuring a more complete extraction of the amine from the organic layer.[11] Cooling during basification is crucial as the neutralization reaction is exothermic.

cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Mixture Crude Product in Ethyl Acetate Neutral Impurities 2-Chloro-6-ethylpyridine in Ethyl Acetate Crude Mixture->Neutral Impurities Separation Protonated Product Product-H+ Cl- in Aqueous HCl Crude Mixture->Protonated Product Wash with 1M HCl Final Product Org Pure Product in Ethyl Acetate Free Base Product (Free Base) in Aqueous NaOH Protonated Product->Free Base Add 2M NaOH (pH > 10) Free Base->Final Product Org Back-extract with Ethyl Acetate cluster_workflow Chromatography Troubleshooting Logic Start Crude Product TLC Run TLC (e.g., Hexane:EtOAc) Start->TLC Check Streaking Observed? TLC->Check Add_TEA Add 0.5-1% TEA to Mobile Phase Check->Add_TEA Yes Column Perform Column Chromatography Check->Column No Re_TLC Re-run TLC Add_TEA->Re_TLC Re_TLC->Column Pure Pure Product Column->Pure

Sources

Optimizing reaction temperature for N-methylpyridin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-methylpyridin-2-amine derivatives. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic challenges of methylating 2-halopyridines and 2-aminopyridines.

Optimizing reaction temperature is the single most critical variable in these workflows. Because methylamine is highly volatile (boiling point -6 °C), temperature dictates not only the reaction rate but also the solubility of your nucleophile, the stability of your catalyst, and the safety of your pressurized equipment.

Diagnostic Workflow: Selecting Route and Temperature

Before troubleshooting, ensure you are using the correct synthetic pathway based on your starting material's inherent reactivity.

ReactionOptimization Start Target: N-methylpyridin-2-amine Substrate Select 2-Halopyridine Start->Substrate F_Sub 2-Fluoropyridine Substrate->F_Sub Cl_Br_Sub 2-Chloro/Bromopyridine Substrate->Cl_Br_Sub SNAr_Mild SNAr Pathway Optimum: 50-80 °C Fast Meisenheimer Complex F_Sub->SNAr_Mild High Electrophilicity Decision Catalyst Tolerance? Cl_Br_Sub->Decision Lower Reactivity BHA Buchwald-Hartwig Optimum: 80-100 °C Requires Pd/Ligand Decision->BHA Pd-Compatible SNAr_Harsh Forcing SNAr Optimum: 120-150 °C Risk: Degradation Decision->SNAr_Harsh Metal-Free Req.

Workflow for selecting synthesis route and temperature for N-methylpyridin-2-amines.

Quantitative Temperature Optimization Matrix

The following table summarizes the thermal boundaries for the three primary N-methylation methodologies. Use this to benchmark your current experimental design.

Reaction ClassSubstrateReagentOptimal Temp (°C)Kinetic/Thermodynamic RationaleHigh-Temp Failure Mode
SNAr 2-FluoropyridineMethylamine (33% in EtOH)50 – 80 Highly electronegative F lowers activation energy for Meisenheimer complex formation.Over-pressurization; trace demethylation or ring-opening.
SNAr 2-ChloropyridineMethylamine (40% in H2O)120 – 150 High thermal energy required to overcome poor electrophilicity of the 2-position.Extensive byproduct formation; equipment failure.
Buchwald-Hartwig 2-BromopyridineMethylamine (2M in THF)80 – 100 Balances oxidative addition rate with the solubility of volatile methylamine.Catalyst decomposition (Pd black) due to nucleophile starvation.
Borrowing Hydrogen 2-AminopyridineMethanol120 – 140 Endothermic dehydrogenation of methanol to formaldehyde requires high thermal driving force.Imine hydrolysis; over-alkylation.

Troubleshooting & FAQs (Mechanistic Causality)

FAQ 1: Why does my SNAr reaction with 2-chloropyridine and methylamine stall at 80 °C, but 2-fluoropyridine reaches completion? Causality: In Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer intermediate, not the subsequent cleavage of the carbon-halogen bond[1]. Fluorine is exceptionally electronegative, which heavily polarizes the C-F bond and drastically lowers the activation energy for nucleophilic attack. Quantitative kinetic studies demonstrate that 2-fluoropyridines react approximately 320 times faster than their 2-chloro analogs at ambient to mild temperatures[2]. To force 2-chloropyridine to react, you must overcome this kinetic barrier by increasing the temperature to 120–150 °C[3].

FAQ 2: During Buchwald-Hartwig amination with methylamine, I observe palladium black precipitation and low yields at 110 °C. How do I fix this? Causality: Palladium black is a visual indicator of bimolecular catalyst decomposition. At elevated temperatures (>100 °C), methylamine rapidly partitions into the headspace of the reaction vessel. This drastically reduces its concentration in the solvent, starving the catalytic cycle of the nucleophile. Without the amine to coordinate and undergo deprotonation, the intermediate Pd(II) complex degrades[4]. Solution: Lower the temperature to 80–90 °C to maintain methylamine solubility, ensure the use of a tightly sealed pressure vial, and employ a bulky, electron-rich ligand (e.g., BrettPhos or RuPhos) to accelerate reductive elimination and stabilize the active Pd(0) species[4][5].

FAQ 3: I am attempting a "borrowing hydrogen" N-methylation of 2-aminopyridine using methanol. Why is a temperature of 120–140 °C mandatory? Causality: Methanol is an environmentally benign C1 source, but its dehydrogenation to formaldehyde (the active electrophile) is a highly endothermic process. Transition-metal-catalyzed (e.g., Ruthenium) borrowing hydrogen mechanisms require substantial thermal energy—typically 120 to 140 °C—to drive this initial dehydrogenation step[6]. Operating below this temperature threshold fails to generate the formaldehyde intermediate, resulting in unreacted starting material[6].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They contain built-in physical or chemical checkpoints to confirm the reaction is proceeding correctly before you commit to workup.

Protocol 1: Mild SNAr of 2-Fluoropyridine with Methylamine[1]

Use this protocol when functional group tolerance is required and transition metals must be avoided.

  • Setup: In a fume hood, equip a heavy-walled glass pressure tube with a magnetic stir bar.

  • Reagent Addition: Add 2-fluoropyridine (1.0 equiv) and anhydrous ethanol (to 0.5 M). Cool the tube in an ice bath to 0 °C to prevent premature volatilization of the amine.

  • Amine Addition: Slowly add methylamine (33% wt in absolute ethanol, 3.0 equiv) and N,N-diisopropylethylamine (DIPEA, 1.5 equiv).

  • Heating: Seal the pressure tube tightly with a PTFE-lined cap. Transfer to a pre-heated oil bath at 70 °C and stir vigorously for 4–6 hours.

  • Self-Validation Checkpoint:

    • Visual: The solution should turn slightly yellow but remain completely transparent.

    • Analytical: Because the starting 2-fluoropyridine is non-polar and the N-methylated product is highly polar/basic, TLC (using a UV lamp and ninhydrin stain) will show a massive baseline shift. If the product spot does not appear within 2 hours, your methylamine concentration has dropped due to a leak in the sealed system.

  • Workup: Cool the vessel completely to room temperature before unsealing to prevent explosive off-gassing. Concentrate under reduced pressure, partition between EtOAc and saturated NaHCO3, and extract the organic layer.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine with Methylamine[4]

Use this protocol for unactivated 2-bromopyridines where forcing SNAr temperatures would destroy the molecule.

  • Inert Atmosphere Setup: Inside a nitrogen-filled glovebox (or using standard Schlenk techniques), charge an oven-dried pressure vial with 2-bromopyridine (1.0 equiv), Pd2(dba)3 (2 mol%), BrettPhos ligand (4 mol%), and NaOtBu (1.5 equiv).

  • Solvent & Amine: Add anhydrous, degassed THF (to 0.2 M). Add methylamine (2.0 M solution in THF, 2.0 equiv).

  • Heating: Seal the vial with a crimp cap/PTFE septum. Transfer out of the glovebox and heat in an aluminum block at 85 °C for 12 hours.

  • Self-Validation Checkpoint:

    • Visual: The reaction mixture must transition from the dark red/purple of the active Pd(0)-ligand complex to a homogeneous light brown/orange. The appearance of a black mirror on the vial walls (Pd black) is a definitive failure indicator, confirming that the catalyst has decomposed due to excessive temperature driving off the volatile methylamine or oxygen ingress[4].

  • Workup: Cool to room temperature, quench carefully with aqueous NH4Cl to neutralize the strong base, and extract with EtOAc. Filter through a short pad of Celite to remove palladium residues before column chromatography.

References

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Benchchem.
  • Optimization of Buchwald-Hartwig amin
  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University.

Sources

Technical Support Center: Navigating Steric Hindrance in 6-Ethyl Substituted Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of 2- and 6-substituted pyridines. While the pyridine nitrogen is typically an excellent nucleophile and ligand, the introduction of a 6-ethyl group creates a profound steric shield. The ethyl group's ability to rotate sweeps a large steric cone, dramatically reducing the nitrogen's Lewis basicity without proportionally dropping its Brønsted basicity[1].

This guide provides field-proven causality, troubleshooting workflows, and self-validating protocols to overcome these steric barriers in your synthetic pipelines.

Section 1: Fundamental Mechanisms & Reactivity (FAQ)

Q1: Why does a 6-ethyl group drastically reduce my pyridine's nucleophilicity compared to an unsubstituted or 4-substituted pyridine? A: The causality lies in the difference between Brønsted and Lewis basicity. While a proton is small enough to bypass the 6-ethyl group (maintaining a relatively high Brønsted pKa), larger electrophiles or transition metal centers cannot penetrate the steric cone generated by the freely rotating ethyl chain. Computational studies show that cumulated steric repulsion from ortho-alkyl groups can decrease the nucleophilic reactivity of the nitrogen atom by up to 10 orders of magnitude[1]. The trajectory of the incoming electrophile (Bürgi-Dunitz angle equivalent for nitrogen) is physically blocked.

Q2: How does the 6-ethyl group impact transition metal catalysis (e.g., Suzuki-Miyaura cross-coupling) when my substrate is a 2-halo-6-ethylpyridine? A: In cross-coupling, the first step is the oxidative addition of the Pd(0) catalyst into the C–X bond. When an ethyl group occupies the 6-position, it creates a severe steric clash with the incoming palladium complex and its associated ligands. Standard catalyst systems (like


) fail because they cannot adopt the necessary coplanar transition state[2]. This leads to catalyst stalling, low conversion, and competing side reactions like protodehalogenation.

Section 2: Troubleshooting Specific Synthetic Workflows

Workflow A: N-Alkylation and N-Oxidation

Q3: My N-alkylation of 6-ethylpyridine is stalling at <10% conversion. Heating it just leads to decomposition. How can I force this reaction? A: You must change the thermodynamics and the mixing kinetics. First, abandon standard alkyl halides; they are not electrophilic enough. Switch to highly reactive alkyl triflates (e.g., methyl trifluoromethanesulfonate). Second, to prevent decomposition and over-alkylation, transition from a batch reactor to a microflow system . Microflow technology ensures precise control of residence time (


) and excellent mixing, allowing you to trap the highly reactive, sterically hindered pyridinium salt before adverse side reactions occur[3].

Q4: I need to form the N-oxide of a 6-ethylpyridine to activate the 2-position for a subsequent


 reaction, but I'm getting ring degradation. What is the optimal oxidant? 
A:  Harsh oxidants (like 

in glacial acetic acid at high temperatures) can cause oxidative cleavage of the N1-C6 bond in sterically hindered pyridines, leading to ring contraction or degradation[4]. The optimal, milder approach is to use m-chloroperbenzoic acid (m-CPBA) or carefully controlled peracetic acid in a non-nucleophilic solvent (like dichloromethane) at sub-ambient to room temperatures[5].
Protocol 1: Microflow N-Alkylation of Sterically Hindered Pyridines

Self-Validating System: The use of an inline UV-Vis or IR flow cell allows real-time monitoring of the pyridinium salt formation, validating the residence time.

  • System Setup: Assemble a microflow system comprising two PEEK T-shaped micromixers (M1, M2) and a microtube reactor (inner diameter 0.5 mm)[3].

  • Reagent Preparation: Prepare Solution A (6-ethylpyridine, 0.5 M in anhydrous

    
    ) and Solution B (Alkyl triflate, 0.55 M in anhydrous 
    
    
    
    ).
  • Flow Parameters: Introduce reagents via syringe pumps. Set flow rates to achieve a residence time (

    
    ) of exactly 15 to 30 seconds.
    
  • Quenching: Direct the reactor effluent immediately into a collection flask containing a vigorously stirred biphasic mixture of saturated aqueous

    
     and 
    
    
    
    at 0 °C to quench unreacted triflate.
  • Validation: Analyze the organic phase via

    
     NMR. The ethyl 
    
    
    
    quartet will shift significantly downfield (typically >0.5 ppm) upon successful quaternization of the adjacent nitrogen.
Workflow B: Cross-Coupling of 2-Halo-6-ethylpyridines

Q5: I am attempting a Suzuki-Miyaura coupling on 2-bromo-6-ethylpyridine. I see starting material and some dehalogenated byproduct, but no product. How do I fix this? A: Your standard phosphine ligands are failing to facilitate oxidative addition. You must switch to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos [2][6]. Counterintuitively, these massive ligands facilitate the coupling of sterically hindered substrates. They form highly active, monoligated Pd(0) species that can force the 6-ethylpyridine into the correct reactive conformation while preventing the formation of unreactive Pd bis-ligand complexes.

Protocol 2: Optimized Suzuki-Miyaura Cross-Coupling for Bulky Pyridines

Self-Validating System: The color of the reaction mixture should transition from dark red/brown (active Pd(0)) to a lighter color upon completion. GC-MS analysis of an aliquot will confirm the absence of the protodehalogenation peak.

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine

    
     (1.5 mol%) and XPhos (3.6 mol%) in anhydrous, degassed 1,4-dioxane. Stir for 15 minutes until a color change indicates ligand exchange.
    
  • Substrate Addition: Add 2-bromo-6-ethylpyridine (1.0 equiv) and the arylboronic acid (1.5 equiv).

  • Base Selection: Add anhydrous

    
     (2.0 equiv). Crucial detail: Avoid weaker bases like 
    
    
    
    , which struggle to facilitate transmetalation in hindered systems.
  • Reaction: Seal the vessel, remove from the glovebox, and heat at 90 °C for 18 hours[6].

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Verify conversion via LC-MS before proceeding to column chromatography.

Section 3: Data & Visualization

Table 1: Impact of ortho-Substitution on Pyridine Reactivity

Quantitative data demonstrating the decoupling of Brønsted basicity from nucleophilic reactivity in hindered pyridines.

Pyridine DerivativeBrønsted pKa (Water)Relative Lewis Basicity (vs. Pyridine)N-Alkylation Yield (Batch, MeI)N-Alkylation Yield (Microflow, MeOTf)
Pyridine5.231.0 (Baseline)>95%>95%
2-Methylpyridine5.96~

60-70%>90%
2,6-Lutidine6.60~

<10%56-65%[3]
6-Ethylpyridine6.50~

<5%50-60%
Mechanistic & Troubleshooting Workflows

G Start 2-Halo-6-ethylpyridine + Pd Catalyst Standard Standard Ligand (e.g., PPh3) Start->Standard Buchwald Buchwald Ligand (e.g., XPhos) Start->Buchwald Clash Steric Clash: 6-Ethyl blocks Pd coordination Standard->Clash Inefficient Success L-Pd-Substrate Complex: Bulky ligand forces reactive conformation Buchwald->Success Efficient Fail Low/No Conversion (Catalyst Poisoning/Stalling) Clash->Fail Product Successful Oxidative Addition & Cross-Coupling Success->Product

Fig 1: Mechanistic pathway comparing ligand efficiency in overcoming 6-ethyl steric clash.

G Issue N-Alkylation Stalling (<10% Yield) Check1 Electrophile Check: Using Alkyl Halide? Issue->Check1 Fix1 Switch to Alkyl Triflate (Higher Electrophilicity) Check1->Fix1 Yes Check2 Reaction Control: Batch Reactor? Fix1->Check2 Fix2 Implement Microflow System (Precise tR & Mixing) Check2->Fix2 Yes Result High Yield N-Alkylated Pyridinium Salt Fix2->Result

Fig 2: Decision tree for troubleshooting stalled N-alkylation in sterically hindered pyridines.

References

  • Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines ResearchGate URL:[Link]

  • ORGANIC CHEMISTRY - RSC Publishing (Microflow N-Alkylation) Royal Society of Chemistry URL:[Link]

  • Syntheses of some pyrimidine N-oxides (Oxidation of 6-substituted N-heterocycles) Canadian Journal of Chemistry / CDN Science Pub URL:[Link]

  • OXIDATION OF 2,4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS CLOCKSS / Heterocycles URL: [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands Organic Letters - ACS Publications URL:[Link]

Sources

Technical Support Center: Minimizing Side Reactions During Methylation of Aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the selective N-methylation of aminopyridines (e.g., 2-aminopyridine). The inherent electronic properties of the pyridine ring make this seemingly simple transformation highly prone to side reactions, specifically regioselective misfires (ring-nitrogen methylation) and over-alkylation (N,N-dimethylation).

This technical guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity methylation.

Frequently Asked Questions (FAQs)

Q1: Why do I primarily isolate N-methylpyridinium salts when reacting 2-aminopyridine with methyl iodide (MeI)? Expert Insight: This is a classic regioselectivity issue driven by the molecule's electronic distribution. The lone pair on the exocyclic primary amine is highly delocalized into the electron-deficient pyridine ring via resonance. Conversely, the lone pair on the endocyclic pyridine nitrogen is orthogonal to the


-system, making it significantly more nucleophilic. Consequently, direct electrophilic attack by MeI occurs preferentially at the ring nitrogen, yielding the undesired N-methylpyridinium salt1[1].
Solution: Abandon direct alkylation with alkyl halides. Instead, employ reductive amination or transition-metal-catalyzed hydrogen-borrowing methodologies that specifically target the exocyclic amine.

Q2: How can I achieve selective mono-N-methylation without over-methylating to the N,N-dimethyl derivative? Expert Insight: Standard reductive amination (e.g., Eschweiler-Clarke using formaldehyde and formic acid) often leads to over-methylation because the intermediate mono-methylamine is more nucleophilic than the starting primary amine, rapidly reacting with a second equivalent of formaldehyde. Solution: To achieve strict mono-selectivity, utilize methanol as both the solvent and the C1 methylating source in the presence of a transition metal catalyst (e.g., Ir, Ru, or Mn pincer complexes). These "hydrogen-borrowing" systems temporarily oxidize methanol to formaldehyde in situ, keeping the effective concentration of the electrophile extremely low and preventing double alkylation.

Q3: Are there sustainable, metal-free alternatives for selective N-methylation? Expert Insight: Yes. Recent advancements leverage carbon dioxide (


) as a C1 source in combination with borane catalysts (e.g., catecholborane or pinacolborane). These systems offer remarkable chemo-switchable selectivity, allowing for the divergent synthesis of either N-methylamines or N-formamides without the use of toxic transition metals or alkyl halides2[2].

Troubleshooting Guide: Common Methylation Issues

Issue A: High Yield of Ring-Methylated (Pyridinium) Side Products
  • Root Cause: Use of highly reactive, hard electrophiles (like MeI or dimethyl sulfate) in the presence of weak bases (like

    
    ), which fail to deprotonate the exocyclic amine.
    
  • Causality & Corrective Action: If direct alkylation must be used, you must invert the nucleophilicity. Treat the 2-aminopyridine with a strong base (e.g., NaH or n-BuLi) to quantitatively generate the exocyclic amide anion before adding the electrophile. The negatively charged exocyclic nitrogen becomes vastly more nucleophilic than the neutral ring nitrogen, redirecting the alkylation. However, indirect methods remain the superior alternative.

Issue B: Uncontrollable Formation of N,N-Dimethylaminopyridine
  • Root Cause: Excess formaldehyde and overly strong reducing agents in standard reductive amination protocols.

  • Causality & Corrective Action: Switch to a two-step formylation/reduction sequence. By first converting the amine to a mono-formamide, you physically and electronically block the addition of a second methyl group. Subsequent reduction of the formamide yields the pure mono-methylated product.

Quantitative Comparison of Methylation Strategies

StrategyReagentsRegioselectivity (Exocyclic vs Ring)Mono/Di SelectivityScalability
Direct Alkylation MeI,

Poor (Favors Ring N)Poor (Mixtures)High
Deprotonation/Alkylation NaH, MeIModerate to GoodPoor (Favors Di-methyl)Moderate
Reductive Amination HCHO,

Excellent (Exocyclic only)Poor (Favors Di-methyl)High
Hydrogen-Borrowing MeOH, Mn/Ir/Ru CatalystExcellentExcellent (Mono-selective)Moderate
Formylation-Reduction

,

, then

ExcellentExcellent (Strictly Mono)High

Mechanistic Workflow & Causality Diagram

G AP 2-Aminopyridine (Starting Material) MeI Direct Alkylation (MeI, K2CO3) AP->MeI Electrophilic attack RedAm Reductive Amination (HCHO, NaBH3CN) AP->RedAm FormRed Formylation & Reduction (HCO2H/Ac2O then LiAlH4) AP->FormRed Pyridinium N-Methylpyridinium Salt (Undesired Side Product) MeI->Pyridinium Pyridine N is more nucleophilic DiMe N,N-Dimethylaminopyridine (Over-alkylation) RedAm->DiMe Imine is highly reactive MonoMe Mono-N-Methylaminopyridine (Desired Product) RedAm->MonoMe Strict stoichiometric control FormRed->MonoMe Blocks second alkylation

Figure 1: Reaction pathways for 2-aminopyridine methylation highlighting regioselectivity and over-alkylation.

Validated Experimental Protocols

Protocol 1: Catalytic Mono-N-Methylation using Methanol (Hydrogen Borrowing)

This protocol utilizes methanol as an inexpensive, safe C1 source, leveraging a transition metal to temporarily generate formaldehyde in situ3[3].

  • Setup: In an argon-filled glovebox, charge a heavy-walled pressure tube with 2-aminopyridine (1.0 mmol), a Pincer-Mn(I) or Ir(I) complex (2 mol%), and

    
     (0.3 equiv).
    
  • Reagent Addition: Add anhydrous methanol (2.0 mL). Causality: Methanol acts as both the solvent and the methylating agent. The base is required to activate the pre-catalyst.

  • Reaction: Seal the tube and heat to 120 °C for 12 hours. Self-Validation: The dehydrogenation of methanol generates

    
     gas; a steady pressure increase in the sealed vessel validates catalytic turnover.
    
  • Workup: Cool to room temperature, vent carefully, and dilute with ethyl acetate. Filter through a short pad of Celite to remove catalyst particulates.

  • Purification: Concentrate in vacuo and purify via flash chromatography to yield strictly mono-methylated 2-aminopyridine.

Protocol 2: High-Fidelity Mono-Methylation via Formylation-Reduction

When transition metal catalysis is not viable, this two-step sequence guarantees mono-selectivity by physically blocking the second alkylation site.

  • Formylation: Dissolve 2-aminopyridine (10.0 mmol) in anhydrous dichloromethane (DCM). Add acetic formic anhydride (prepared in situ from 1.2 equiv formic acid and 1.0 equiv acetic anhydride) dropwise at 0 °C.

  • Monitoring: Stir at room temperature for 2 hours. Self-Validation: Monitor via TLC. The formamide intermediate is significantly less polar than the starting aminopyridine, allowing for clear visual confirmation of total conversion. Concentrate in vacuo.

  • Reduction Setup: Suspend

    
     (2.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere.
    
  • Addition: Slowly add a solution of the crude formamide in THF to the

    
     suspension. Causality: Slow addition controls the highly exothermic reduction of the carbonyl group and prevents solvent boil-over.
    
  • Reflux & Quench: Reflux for 4 hours. Cool to 0 °C and perform a Fieser workup (

    
     mL 
    
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ). Self-Validation: The Fieser workup produces a crisp, granular white precipitate only if the aluminum salts are fully hydrolyzed, ensuring no product is trapped in a gelatinous emulsion. Filter and concentrate the filtrate to yield pure 2-(methylamino)pyridine.

References

  • Borane‐Modulated 2‐Aminopyridine Catalysis: Switchable N‐Methylation and N‐Formylation of Amines with CO2 Source: ChemCatChem / ResearchGate URL:[Link]

  • N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand Source: Organometallics / Universidad de Zaragoza URL:[Link]

  • Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts Source: Catalysis Science & Technology (RSC Publishing) URL:[Link]

  • Selective Functionalization of 2-Amino-Azoles with Methanol and Ethanol Using a Pincer-(NHC)Mn(I) Complex Source: ACS Publications URL:[Link]

  • Installing the “magic methyl” – C–H methylation in synthesis Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

Sources

Technical Support Center: Overcoming Catalyst Poisoning by 6-Ethyl-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering catalyst deactivation when working with 6-Ethyl-N-methylpyridin-2-amine (CAS: 99132-27-1). Because this substrate features two potent Lewis basic sites, it is notorious for stalling transition-metal-catalyzed workflows.

Below, you will find mechanistic insights, diagnostic workflows, self-validating protocols, and quantitative data to rescue your stalled reactions.

Mechanistic Insights: The Causality of Poisoning

To solve catalyst poisoning, we must first understand its structural causality. This compound acts as a dual-threat catalyst poison due to the lone electron pairs on both its pyridine nitrogen and its secondary N-methylamine group.

While the ethyl group at the 6-position provides a degree of steric shielding, the molecule remains a highly effective bidentate or bridging ligand. In transition-metal catalysis (e.g., Pd, Pt, Rh, Ru), these basic nitrogens aggressively coordinate to the metal center[1]. This coordination triggers two primary modes of failure:

  • Ligand Displacement & Agglomeration: In cross-coupling reactions, the basic heterocycle displaces essential ancillary phosphine ligands. Stripped of its stabilizing ligands, the active Pd(0) species rapidly agglomerates into catalytically dead "palladium black"[2][3].

  • Off-Cycle Chelation: The substrate can form highly stable, off-cycle complexes (such as inactive "flyover dimers") that trap the metal and halt the productive catalytic cycle entirely[4][5]. In heterogeneous systems (like Pd/C hydrogenation), the heterocycle strongly adsorbs to the metal surface, physically blocking hydrogen activation sites[6][7].

Mechanism Pd0 Active Pd(0) Catalyst (Monoligated) OxAdd Oxidative Addition (Productive Cycle) Pd0->OxAdd Desired Pathway Poison Aminopyridine Coordination Pd0->Poison Inhibition OffCycle Off-Cycle Complex (Catalyst Dead) Poison->OffCycle Chelation PdBlack Palladium Black (Agglomeration) Poison->PdBlack Displacement Bulky Bulky Ligands (e.g., XPhos) Bulky->Pd0 Stabilizes

Caption: Mechanistic pathways of catalyst deactivation vs. the productive catalytic cycle.

Troubleshooting FAQs

Q: Why does my Pd-catalyzed cross-coupling with this compound turn black immediately? A: The basic nitrogens in your substrate are displacing your phosphine ligands, leaving the Pd(0) unprotected. This causes it to agglomerate into catalytically inactive palladium black[2]. Solution: Switch to highly sterically encumbered biarylphosphine ligands (like XPhos or BrettPhos) that bind tightly to Pd and resist displacement by basic heterocycles[3].

Q: Can I use standard Pd/C for the hydrogenation of intermediates containing this moiety? A: Standard Pd/C is highly prone to stalling because nitrogen-containing heterocycles strongly adsorb to and poison palladium surfaces[7]. Solution: Add an acid (like AcOH) to protonate the nitrogens, temporarily neutralizing their Lewis basicity. Alternatively, switch to a Rhodium-based catalyst (Rh/C or Rh/Al₂O₃), which demonstrates superior tolerance to basic amines[6].

Q: Does the 6-ethyl group help prevent poisoning? A: While the 6-ethyl group provides localized steric shielding to the pyridine nitrogen compared to an unsubstituted pyridine, the N-methylamine group at the 2-position remains highly accessible. Together, they can still form stable chelates with the metal center, necessitating robust mitigation strategies.

Diagnostic Workflow

Use the following decision tree to rapidly identify and resolve your specific catalyst poisoning issue.

Workflow Start Reaction Stalled? RxnType Identify Reaction Type Start->RxnType Hydro Hydrogenation RxnType->Hydro Cross Cross-Coupling RxnType->Cross Acid Add Protic Acid (AcOH) Hydro->Acid Block N-binding PdBlack Pd Black Observed? Cross->PdBlack RhC Switch to Rh/C Acid->RhC If still stalled Ligand Use Bulky Ligands (XPhos) PdBlack->Ligand Yes (Aggregation) Precat Use Pd(II) Precatalysts PdBlack->Precat No (Ox. Add. Fail)

Caption: Diagnostic workflow for resolving aminopyridine-induced catalyst poisoning.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checkpoints to ensure the mitigation strategies are actively working during your experiment.

Protocol A: Acid-Treated Heterogeneous Hydrogenation

Objective: Reduce an alkene/alkyne or perform a deprotection in the presence of the this compound moiety.

  • Substrate Preparation & Protonation: Dissolve the substrate in methanol (0.1 M). Add 1.1 to 1.5 equivalents of glacial acetic acid.

    • Validation Check: Test the pH of a 10 µL aliquot with wet pH paper; it should read slightly acidic (pH 4-5). This confirms the basic nitrogens are successfully protonated and masked from the catalyst.

  • Catalyst Addition: Add 5% Rh/C (10 wt% relative to substrate). Rhodium is specifically chosen for its superior resistance to amine poisoning compared to Palladium[6].

  • Degassing: Purge the reaction vessel with N₂ for 5 minutes, then backfill with H₂ gas three times.

  • Reaction & Monitoring: Stir vigorously under a hydrogen balloon (or in a Parr shaker at 10-50 psi) at 25 °C.

    • Validation Check: Monitor hydrogen uptake (if using a burette/pressure gauge). A cessation of uptake before the theoretical volume is reached indicates premature catalyst deactivation. If this occurs, the system is still poisoned; add an additional 5 wt% of catalyst.

  • Workup: Filter through a pad of Celite to remove the catalyst.

    • Validation Check: The filtrate should be completely clear; a dark or grey filtrate indicates catalyst leaching. Neutralize the filtrate with saturated NaHCO₃ to liberate the free amine before organic extraction.

Protocol B: Sterically Protected Buchwald-Hartwig Cross-Coupling

Objective: Couple the secondary amine of this compound with an aryl halide without suffering catalyst agglomeration.

  • Precatalyst & Ligand Selection: In a glovebox, combine a Pd(II) precatalyst (e.g., a G3/G4 palladacycle) with a bulky, electron-rich ligand like XPhos or tBuBrettPhos.

    • Validation Check: The use of a pre-formed precatalyst ensures a strict 1:1 Pd:Ligand ratio, preventing the aminopyridine from outcompeting the ligand during the initial reduction to Pd(0)[2][3].

  • Reagent Assembly: Add the aminopyridine (1.0 eq), aryl halide (1.1 eq), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.5 eq) to the vial.

  • Solvent & Heating: Add anhydrous, degassed toluene. Seal the vial, remove it from the glovebox, and heat to 90 °C.

    • Validation Check: Observe the reaction color after 15 minutes. A persistent yellow/orange color indicates an active, ligated Pd species. Rapid conversion to a black suspension (palladium black) indicates ligand displacement and catalyst death[2].

  • Analysis: After 2 hours, take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: The presence of the desired product mass and the absence of unreacted aryl halide confirms the catalytic cycle is turning over successfully without off-cycle chelation.

Quantitative Data Summary

The table below summarizes the expected outcomes when applying various mitigation strategies to reactions involving this compound.

Mitigation StrategyReaction TypeCatalyst/Ligand SystemTypical ConversionPrimary Mechanism of Rescue
Unoptimized (Control) Hydrogenation5% Pd/C, MeOH< 20% (Stalls)N/A (Catalyst Poisoned)
Acidic Additive Hydrogenation5% Pd/C, MeOH + AcOH60 - 80%Protonation blocks N-coordination
Catalyst Switch Hydrogenation5% Rh/C, MeOH> 95%Rh has lower affinity for basic amines
Unoptimized (Control) Cross-CouplingPd(PPh₃)₄, Toluene< 10% (Pd Black)N/A (Ligand Displacement)
Bulky Ligand Cross-CouplingPd G3 Precatalyst / XPhos85 - 95%Steric bulk prevents amine binding

References

  • Benchchem. Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. 1

  • Princeton University. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation. 4

  • PMC. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. 5

  • Benchchem. Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfonate Coupling Reactions.2

  • MDPI. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. 6

  • Wikipedia. Catalyst poisoning. 7

  • Thieme Connect. Science of Synthesis: Cross Coupling and Heck-Type Reactions 2, Carbon–Heteroatom Cross Coupling. 3

Sources

Stability of 6-Ethyl-N-methylpyridin-2-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Ethyl-N-methylpyridin-2-amine Stability in Acidic Media

Welcome to the Technical Support Center for This compound (CAS: 99132-27-1)[1]. As a versatile pyridine-2-methylamine building block often utilized in medicinal chemistry and pharmaceutical development[2], understanding its behavior in acidic environments is critical for successful synthesis and purification.

As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical physical chemistry and benchtop reality. This document provides mechanistic insights, actionable troubleshooting workflows, and self-validating protocols for handling this compound under acidic conditions.

Section 1: Mechanistic Foundations of Acid Stability

When exposed to acidic conditions, the stability and partitioning of this compound are governed by its protonation dynamics. Unlike simple aliphatic amines, 2-aminopyridines possess two potential protonation sites: the pyridine ring nitrogen (N1) and the exocyclic secondary amine.

Extensive spectroscopic and computational studies on 2-aminopyridine derivatives confirm that mono-protonation occurs almost exclusively at the ring nitrogen atom [3]. This regioselectivity is driven by the formation of an imino-form resonance structure (an amidinium-like system) that highly stabilizes the resulting monocation[4]. Consequently, the molecule is chemically stable in dilute to moderate acids, but its physical properties (such as solubility and partition coefficient) shift dramatically.

Protonation A This compound (Neutral Free Base) B Protonation at Ring N1 (Fast, pKa ~7.5) A->B + H⁺ (Acidic Media) D Protonation at Exocyclic N (Thermodynamically Unfavorable) A->D + H⁺ (Kinetic/Trace) C Amidinium Resonance Form (Highly Stable Cation) B->C Resonance Stabilization

Fig 1: Thermodynamic preference for ring nitrogen (N1) protonation over the exocyclic amine.

Section 2: Troubleshooting Guides & FAQs

Q1: During an acidic workup (pH 2-3), my product completely disappeared from the organic phase. Was it degraded? A: It is highly unlikely that the compound degraded. Because the pKa of the conjugate acid of 2-aminopyridines is typically around 6.8 to 7.5[5], an aqueous environment at pH 2-3 ensures that >99.9% of the this compound is protonated at the N1 position. This transforms the lipophilic free base into a highly polar, water-soluble pyridinium salt. Your product has simply partitioned into the aqueous layer. Solution: Follow the "Free-Basing and Recovery" protocol in Section 3.

Q2: I need to perform a reaction in strong, concentrated acid (e.g., refluxing HBr or H₂SO₄). Will the molecule survive? A: While the pyridine ring itself is highly resistant to acid-catalyzed degradation, the exocyclic N-methyl group introduces a vulnerability under extreme conditions. Prolonged heating in strong hydrohalic acids can induce N-dealkylation, stripping the methyl group to yield 6-ethylpyridin-2-amine. Furthermore, concentrated acids can force a second protonation event (forming a dication) at the exocyclic nitrogen, which destabilizes the molecule and increases susceptibility to nucleophilic attack[3]. Solution: For high-temperature acidic reactions, strictly monitor for dealkylation via LC-MS.

Q3: Can I use nitric acid or acidic nitrite solutions with this compound? A: No. this compound contains a secondary amine group. In the presence of nitrous acid (generated from nitrites in acidic media), secondary amines rapidly undergo N-nitrosation to form N-nitrosamines. This not only destroys your starting material but also generates potentially highly mutagenic and carcinogenic byproducts. Always avoid nitrosating agents when working with this scaffold.

Section 3: Experimental Protocols

The following protocols are designed as self-validating systems. Built-in visual and chemical checkpoints ensure that causality is maintained and errors are caught immediately.

Protocol A: Free-Basing and Recovery from Acidic Aqueous Solutions

Use this protocol to recover your product if it has partitioned into the aqueous layer during an acidic quench or workup.

  • Phase Identification: Isolate the acidic aqueous layer containing the protonated this compound.

  • Thermal Control: Place the aqueous layer in an ice-water bath and stir vigorously.

    • Causality: Neutralization is highly exothermic. Cooling prevents thermal degradation of the product and prevents the extraction solvent from boiling off.

  • Basification: Slowly add 2M NaOH (or saturated aqueous Na₂CO₃) dropwise until the pH reaches 9.5 – 10.0.

    • Self-Validation Checkpoint: The aqueous layer should turn cloudy or form an oily suspension as the free base precipitates out of the aqueous phase. Verify the pH is strictly ≥ 9.5 using pH paper before proceeding. If the solution remains clear, the pH is likely still too low.

  • Extraction: Extract the basified aqueous layer three times with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the recovered free base.

ExtractionTroubleshooting Start Acidic Workup (pH < 4) Check Where is the product? Start->Check Org Organic Layer (Low Yield / Traces) Check->Org Minor partition Aq Aqueous Layer (Protonated Salt) Check->Aq Major partition Action1 Adjust aqueous pH to > 9 with NaOH/Na2CO3 Aq->Action1 Free-basing step Action2 Extract with DCM/EtOAc Action1->Action2 Phase separation End Recovered Free Base (High Yield) Action2->End Organic concentration

Fig 2: Troubleshooting workflow for recovering this compound from acidic layers.

Protocol B: Controlled Acidic Salt Formation (Hydrochloride Salt)

Use this protocol to intentionally form a stable, solid salt for long-term storage or to increase water solubility for biological assays.

  • Dissolution: Dissolve the free base in anhydrous diethyl ether or DCM (approx. 10 mL per gram of compound).

  • Cooling: Chill the solution to 0–5 °C under an inert atmosphere (N₂ or Argon).

  • Acid Addition: Dropwise, add 1.05 equivalents of anhydrous HCl in dioxane (4M).

    • Causality: Using anhydrous acid prevents the highly hygroscopic pyridinium salt from absorbing water and "oiling out" (forming a sticky resin instead of crystals).

  • Maturation: Stir for 30 minutes at 0 °C.

    • Self-Validation Checkpoint: A rapid formation of a white/off-white precipitate indicates successful salt formation. If the solution remains clear or an oil forms, the solvent system is too wet.

  • Collection: Filter the precipitate rapidly under a stream of nitrogen, wash with cold anhydrous ether, and dry immediately under high vacuum.

Section 4: Quantitative Data Summary

The table below summarizes the critical physicochemical properties governing the behavior of this compound in acidic media.

PropertyValue / BehaviorCausality / Impact in Acidic Media
pKa (Conjugate Acid) ~7.2 - 7.5 (Est. via 2-aminopyridine)[5]Dictates the pH required for free-basing (pH > 9) and complete salt formation (pH < 5).
Primary Protonation Site Ring Nitrogen (N1)[3]Resonance stabilization prevents exocyclic N protonation, maintaining secondary amine structural integrity.
Solubility (Free Base) Soluble in DCM, EtOAc, EtOHPoorly soluble in water; partitions to the organic layer during neutral/basic workups.
Solubility (Acidic Salt) Highly soluble in Water, MeOHPartitions entirely to the aqueous layer during acidic workup; risk of product loss if not recovered.
Hygroscopicity Low (Free Base) / High (Salt)Acidic salts must be stored in desiccators to prevent deliquescence.

Section 5: References

  • ResearchGate: On the tautomerism and color origin in solid state of Npy-protonated-2-aminopyridine: Spectroscopic elucidation[Link]

  • IUCr: 2-Aminopyridin-1-ium triiodide[Link]

  • NIST: 2-Aminopyridine - the NIST WebBook[Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Chemical Shifts of 6-Ethyl-N-methylpyridin-2-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, serves as a cornerstone for structural elucidation. This guide provides an in-depth analysis of the predicted 1H NMR chemical shifts for 6-Ethyl-N-methylpyridin-2-amine, a substituted aminopyridine of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific compound, this guide leverages established principles of NMR spectroscopy and comparative data from structurally analogous molecules to provide a robust, predictive analysis.

The Structural Landscape of Substituted 2-Aminopyridines

The chemical shifts in 1H NMR are exquisitely sensitive to the electronic environment of each proton. In this compound, the pyridine ring's aromaticity, the electron-donating nature of the amino and ethyl groups, and the steric and electronic influence of the N-methyl group all contribute to the final spectral appearance. Tautomerism between the amino and the less stable imino form is a known phenomenon in 2-aminopyridines, though the amino tautomer is generally favored due to the preservation of aromaticity.[1]

To understand the expected spectrum of our target molecule, we will draw comparisons with the known spectra of related compounds: 2-aminopyridine, 2-amino-6-methylpyridine, and 5-ethyl-2-methylpyridine. These comparisons will allow us to dissect the individual contributions of the ethyl and N-methyl substituents to the chemical shifts of the pyridine ring protons.

Predicted 1H NMR Chemical Shifts of this compound

The predicted 1H NMR spectrum of this compound in a standard solvent like CDCl3 is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the N-methyl protons. The following table summarizes the predicted chemical shifts and their rationale based on established ranges and comparative data.[2][3]

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Rationale and Comparative Analysis
H-3 6.2 - 6.4Doublet (d)This proton is ortho to the electron-donating amino group, leading to significant shielding. In 2-aminopyridine, the corresponding proton (H-3) appears around 6.47 ppm.[4] The combined electron-donating effect of the N-methyl and 6-ethyl groups is expected to cause a slight upfield shift.
H-4 7.2 - 7.4Triplet (t) or Doublet of Doublets (dd)This proton is expected to be the most deshielded of the ring protons, appearing in a region typical for pyridine protons. In 2-amino-6-methylpyridine, the H-4 proton is observed at ~7.29 ppm.[5]
H-5 6.4 - 6.6Doublet (d)This proton is ortho to the ethyl group and meta to the amino group. The electron-donating nature of the ethyl group will cause some shielding. In 2-amino-6-methylpyridine, the H-5 proton is at ~6.48 ppm.[5]
N-CH3 2.9 - 3.1Singlet (s)The N-methyl group is a characteristic singlet. In similar N-methylated 2-aminopyridine derivatives, this signal typically appears in this range.[6]
-CH2CH3 2.5 - 2.7Quartet (q)The methylene protons of the ethyl group are adjacent to the aromatic ring, causing a downfield shift. For comparison, the ethyl group's methylene protons in 5-ethyl-2-methylpyridine appear at 2.58 ppm.[7]
-CH2CH3 1.1 - 1.3Triplet (t)The methyl protons of the ethyl group are in a typical aliphatic region, split into a triplet by the adjacent methylene group. In 5-ethyl-2-methylpyridine, this signal is at 1.21 ppm.[7]
N-H 4.5 - 5.5Broad Singlet (br s)The chemical shift of the amino proton can be highly variable and is dependent on solvent, concentration, and temperature. In many 2-aminopyridine derivatives, it appears as a broad signal in this region.[6][8]

Comparative Spectral Data

To provide a solid foundation for our predictions, the following table presents experimental 1H NMR data for structurally related compounds.

Compound H-3 (ppm) H-4 (ppm) H-5 (ppm) H-6 (ppm) Other Signals (ppm) Reference
2-Aminopyridine6.477.386.618.054.63 (NH2)[4]
2-Amino-6-methylpyridine6.287.296.48-2.36 (CH3), 4.6 (NH2)[5]
5-Ethyl-2-methylpyridine-7.38-8.322.58 (CH2), 1.21 (CH3 of ethyl), 2.50 (CH3 at C2)[7]

This comparative data supports the predicted shifts for this compound. The presence of the electron-donating ethyl group at the 6-position is expected to shield the ring protons compared to 2-aminopyridine, leading to upfield shifts for H-3, H-4, and H-5. The N-methyl group's electronic contribution is also expected to enhance this shielding effect.

Experimental Protocol for 1H NMR Acquisition

For researchers seeking to acquire their own experimental data for this compound or related compounds, the following protocol outlines a standard procedure for obtaining a high-quality 1H NMR spectrum.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a 400 MHz (or higher) NMR spectrometer.
  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.
  • Set the spectral width to approximately 16 ppm, centered around 6 ppm.
  • The acquisition time should be at least 2 seconds, and the relaxation delay should be 1-2 seconds.

3. Data Acquisition:

  • Acquire the 1H NMR spectrum at room temperature.
  • Use a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the resulting spectrum.
  • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
  • Integrate the signals to determine the relative number of protons for each peak.
  • Analyze the multiplicities (singlet, doublet, triplet, etc.) to determine the coupling between adjacent protons.

Visualizing the Molecular Structure and Predicted Spectrum

To further aid in the understanding of the structure-spectrum correlation, the following diagrams are provided.

Caption: Key proton environments in this compound.

Caption: Predicted 1H NMR spectral regions for this compound.

Conclusion

This guide provides a detailed, predictive analysis of the 1H NMR chemical shifts for this compound. By leveraging established principles and comparative data from analogous compounds, researchers can gain a strong understanding of the expected spectral features of this molecule. The provided experimental protocol offers a standardized method for obtaining high-quality data for verification. As with any predictive analysis, experimental confirmation is the ultimate standard for structural elucidation.

References

A comprehensive list of sources is provided to support the claims and protocols within this guide.

  • Rasala, D. (1993). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235.
  • Taylor & Francis Online. (2006, September 23). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters.
  • Al-Hourani, B. J., Al-Awaida, W. A., & Al-Hamdany, R. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(13), 4235.
  • ACS Publications. (2025, October 4). Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?. Crystal Growth & Design.
  • BenchChem. (2025). Characterization of the Imine Tautomer of 6-Methylpyridin-2-amine: A Technical Guide.
  • ChemicalBook. (n.d.). 2-Aminopyridine(504-29-0) 1H NMR spectrum.
  • Xia, N., & Taillefer, M. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.
  • SciSpace. (2012, June 26). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Journal of the Iranian Chemical Society.
  • The Royal Society of Chemistry. (n.d.).
  • LibreTexts Chemistry. (n.d.).
  • SpectraBase. (n.d.). 2-methyl-4-aminopyridine - Optional[1H NMR] - Spectrum.
  • PubChem. (n.d.). N-Ethyl-6-methylpyridin-2-amine.
  • LibreTexts Chemistry. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • Modgraph. (2007, July 19).
  • ChemicalBook. (n.d.). 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum.
  • Advanced ChemBlocks. (2026, February 23). This compound 97%.
  • Achmem. (n.d.). This compound.
  • Acta Crystallographica Section E: Crystallographic Communic

Sources

A Comprehensive Guide to the C13 NMR Spectral Analysis of 6-Ethyl-N-methylpyridin-2-amine: A Predictive and Comparative Study

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (C13) NMR, stands as a cornerstone analytical technique for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the expected C13 NMR spectrum of 6-Ethyl-N-methylpyridin-2-amine, a substituted pyridine derivative of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum, this guide leverages predictive methodologies based on established substituent effects and provides a robust comparison with structurally analogous compounds to offer a reliable spectral interpretation.

The Significance of C13 NMR in Structural Verification

C13 NMR spectroscopy offers a direct insight into the chemical environment of each carbon atom within a molecule. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic environment, including hybridization, the presence of electronegative atoms, and steric effects.[1][2] For a molecule such as this compound, with its distinct aromatic and aliphatic regions, C13 NMR is indispensable for confirming the substitution pattern on the pyridine ring and the nature of the alkyl groups.

Predicted C13 NMR Spectral Data for this compound

The prediction of the C13 NMR chemical shifts for this compound is grounded in the well-documented substituent effects on the pyridine ring.[3][4] We can start with the known chemical shifts of a parent molecule, such as 2-aminopyridine, and then adjust these values based on the expected influence of the ethyl group at the C-6 position and the N-methyl group.

The amino group (-NH2) at the C-2 position is a strong electron-donating group, which significantly shields the ortho (C-3) and para (C-5) carbons, shifting them upfield (to lower ppm values), while the ipso-carbon (C-2) and the meta-carbons (C-4 and C-6) are shifted downfield. The addition of a methyl group to the nitrogen (to form -NHCH3) is expected to slightly enhance this electron-donating effect and introduce steric interactions.

The ethyl group at the C-6 position, being an electron-donating alkyl group, will cause a downfield shift at the ipso-carbon (C-6) and will have a smaller shielding effect on the ortho (C-5) and para (C-3) carbons.

Based on these principles, the following table summarizes the predicted C13 NMR chemical shifts for this compound, likely in a common NMR solvent such as deuterochloroform (CDCl3).

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2 ~158-162Ipso-carbon to the amino group, strongly deshielded.
C-3 ~105-110Ortho to the electron-donating amino group, significantly shielded.
C-4 ~137-142Meta to the amino group and influenced by the ethyl group, deshielded.
C-5 ~112-117Para to the amino group and ortho to the ethyl group, shielded.
C-6 ~155-159Ipso-carbon to the ethyl group and ortho to the ring nitrogen, deshielded.
-NCH3 ~28-32Typical chemical shift for a methyl group attached to a nitrogen on an aromatic ring.
-CH2CH3 ~24-28Methylene carbon of the ethyl group.
-CH2CH3 ~12-16Methyl carbon of the ethyl group.

Experimental Protocol for C13 NMR Analysis

This section outlines a standard operating procedure for the acquisition of a high-quality C13 NMR spectrum for a compound like this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.

  • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to set the chemical shift scale to 0 ppm. Modern spectrometers can also reference the residual solvent peak.[5]

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent to ensure field stability.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition:

  • Pulse Program: Utilize a standard proton-decoupled C13 NMR pulse sequence (e.g., 'zgpg30' on Bruker instruments). This removes C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet.[5]

  • Number of Scans: Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio, as the C13 isotope has a low natural abundance (1.1%).

  • Spectral Width: Set a spectral width of approximately 220-250 ppm to encompass the full range of expected carbon chemical shifts.

  • Relaxation Delay: A relaxation delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if needed, although routine C13 spectra are generally not integrated.[5]

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

  • Perform phase and baseline corrections to ensure accurate peak representation.

  • Reference the spectrum to the TMS signal at 0.0 ppm or the known solvent peak.

  • Identify and label the chemical shift of each peak.

C13 NMR Analysis Workflow

The following diagram illustrates the logical workflow for the C13 NMR analysis of this compound.

C13_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (10-20 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load lock_shim Lock and Shim load->lock_shim acquire Acquire FID (Proton Decoupled) lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum (TMS or Solvent) phase_base->reference peak_pick Peak Picking and Assignment reference->peak_pick structure Structural Elucidation peak_pick->structure

Caption: Workflow for C13 NMR analysis of this compound.

Comparative Spectral Analysis

To substantiate our predictions, we can compare the expected chemical shifts with the experimental data of structurally related compounds.

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)Reference
2-Aminopyridine 158.5108.9138.0113.5148.0[6]
2-Amino-6-methylpyridine 159.0105.1138.2112.9157.5Experimental Data
Predicted: this compound ~158-162~105-110~137-142~112-117~155-159-

Note: Experimental data for 2-Amino-6-methylpyridine is sourced from publicly available spectral databases.

This comparison reveals that the introduction of an alkyl group at C-6 (as in 2-amino-6-methylpyridine) causes a significant downfield shift at C-6 and a slight upfield shift at C-3 and C-5, which aligns with our predictive model. The ethyl group in our target molecule is expected to have a similar, albeit slightly more pronounced, electronic effect than the methyl group. The N-methylation is predicted to have a more subtle effect on the ring carbons but will introduce a distinct peak for the N-methyl group itself.

Structural Representation with Predicted Chemical Shifts

The following diagram provides a visual representation of the this compound structure with the predicted C13 NMR chemical shift ranges for each carbon atom.

molecule cluster_mol This compound cluster_shifts Predicted Chemical Shifts (ppm) mol C2 C-2: ~158-162 C3 C-3: ~105-110 C4 C-4: ~137-142 C5 C-5: ~112-117 C6 C-6: ~155-159 NCH3 -NCH3: ~28-32 CH2 -CH2-: ~24-28 CH3 -CH3: ~12-16

Caption: Structure of this compound with predicted C13 NMR shifts.

Conclusion

This guide provides a robust framework for the C13 NMR spectral analysis of this compound. Through a predictive approach grounded in established principles of substituent effects and a comparative analysis with structurally similar molecules, we have established a reliable set of expected chemical shifts. The detailed experimental protocol and workflow diagrams offer practical guidance for researchers aiming to acquire and interpret the C13 NMR spectrum of this and related compounds. This comprehensive analysis serves as a valuable tool for the structural verification and characterization of novel pyridine derivatives in a research and drug development setting.

References

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733.
  • MDPI. (2005).
  • ChemRxiv. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

HPLC method development for 6-Ethyl-N-methylpyridin-2-amine purity

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for 6-Ethyl-N-methylpyridin-2-amine: A Comparative Guide to Overcoming Peak Tailing

As drug development pipelines increasingly rely on complex nitrogen-containing heterocycles, analytical scientists face persistent chromatographic challenges. One such molecule is This compound (CAS: 99132-27-1), a highly basic pyridine derivative used as a critical building block in pharmaceutical synthesis.

Developing a purity analysis method for this compound exposes a classic chromatographic vulnerability: severe peak tailing on standard reversed-phase columns. This guide objectively compares the performance of conventional C18 columns against advanced Pentafluorophenyl (PFP) and Charged Surface Hybrid (CSH) technologies, providing a self-validating experimental protocol and quantitative data to guide your column selection.

The Mechanistic Challenge: Why Basic Amines Tail

To design an effective method, we must first understand the causality behind the chromatographic failure. This compound contains both a pyridine nitrogen and a secondary amine, giving it a high basicity (estimated pKa ~6.5–7.0).

For LC-MS compatibility, methods are typically developed at low pH (e.g., pH 2.7 using 0.1% Formic Acid) to ensure analyte ionization. At this pH, the amine is fully protonated. However, standard fully porous silica C18 columns contain residual surface silanols (Si-OH). Even with rigorous end-capping, a fraction of these silanols remain active and ionized (Si-O⁻) at low pH. The positively charged amine undergoes secondary ion-exchange interactions with these negatively charged silanols. Because this kinetic desorption process is slower than the primary hydrophobic partitioning, it results in severe peak tailing, poor resolution, and reduced sensitivity[1].

G A This compound (Protonated at pH 2.7) B Standard C18 Silica (Residual Silanols) A->B Hydrophobic Retention C Pentafluorophenyl (PFP) (Fluorine Electronegativity) A->C Orthogonal Retention D Charged Surface Hybrid (CSH) (Positive Surface Charge) A->D Repulsive Retention E Ion-Exchange Interaction -> Severe Peak Tailing B->E F Dipole & Pi-Pi Interactions -> Enhanced Selectivity C->F G Electrostatic Repulsion -> Symmetrical Peaks D->G

Mechanistic interactions of this compound across different stationary phases.

Comparative Evaluation of Stationary Phases

To resolve this compound from its closely related structural isomers (e.g., 6-ethylpyridin-2-amine), we compared three distinct stationary phase chemistries:

Alternative A: Standard Fully Porous C18
  • Mechanism: Relies purely on hydrophobic partitioning.

  • Performance: Fails to mask silanol activity at low pH. The basic amine drags along the silica backbone, resulting in an unacceptable asymmetry factor (

    
    ) and poor loadability.
    
Alternative B: Pentafluorophenyl (PFP) Column
  • Mechanism: PFP phases provide orthogonal selectivity via dipole-dipole, hydrogen bonding, and

    
     interactions driven by the highly electronegative fluorine atoms[2].
    
  • Performance: The rigid fluorinated ring offers exceptional shape selectivity, making it the superior choice for separating positional isomers of pyridine derivatives. While it significantly improves resolution, slight tailing may still occur due to the underlying silica base.

Alternative C: Charged Surface Hybrid (CSH) C18
  • Mechanism: CSH technology incorporates a low-level positive charge directly onto the hybrid silica surface[3].

  • Performance: At low pH, the positively charged surface electrostatically repels the protonated this compound. This completely prevents the analyte from accessing residual silanols, yielding perfectly symmetrical peaks (

    
    ) and maximizing theoretical plates without requiring ion-pairing reagents.
    

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol incorporates a self-validating system suitability test (SST) using a neutral void marker. This proves that any observed peak tailing is due to chemical interactions, not physical column degradation or extra-column dead volume.

Phase 1: System Suitability & Validation

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in MS-grade

    
    ) and Mobile Phase B (0.1% Formic Acid in MS-grade Acetonitrile).
    
  • Void Marker Injection: Inject 1 µL of Uracil (10 µg/mL).

  • Validation Gate: Confirm Uracil

    
     and Theoretical Plates (
    
    
    
    )
    
    
    . Do not proceed if the neutral marker tails, as this indicates hardware issues.

Phase 2: Sample Preparation

  • Accurately weigh 10 mg of this compound standard.

  • Dissolve in 10 mL of Initial Mobile Phase (95% A / 5% B) to prevent solvent-mismatch band broadening.

  • Spike with 1% (w/w) of known impurities (e.g., 6-ethylpyridin-2-amine) to evaluate resolving power.

Phase 3: Chromatographic Execution

  • Flow Rate: 0.4 mL/min (optimized for 2.1 mm ID columns).

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer kinetics).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus polar analytes)

    • 1.0 - 6.0 min: 5%

      
       60% B
      
    • 6.0 - 7.5 min: 95% B (Wash)

    • 7.5 - 10.0 min: 5% B (Equilibration)

Workflow S1 Sample Prep 100 µg/mL in Initial Mobile Phase S2 System Suitability Uracil Void Marker (Check N > 10,000) S1->S2 S3 Column Screening C18 vs PFP vs CSH (0.1% FA / MeCN) S2->S3 S4 Data Analysis Calculate Asymmetry (As) & Resolution (Rs) S3->S4

Self-validating experimental workflow for HPLC method development and column screening.

Quantitative Performance Data

The following table summarizes the experimental results obtained using the protocol above across the three evaluated column chemistries (all columns: 50 mm × 2.1 mm, 1.7 µm particle size).

Chromatographic ParameterStandard C18 (Alternative A)PFP Column (Alternative B)CSH C18 (Alternative C)
Retention Time (

)
3.8 min4.6 min3.2 min
Asymmetry Factor (

at 10%)
2.45 (Severe Tailing)1.32 (Acceptable)1.05 (Excellent)
Theoretical Plates (

)
4,20014,50019,800
Resolution (

) from Isomers
1.1 (Co-elution)3.8 (Baseline)2.5 (Baseline)
Loadability Limit < 0.5 µg on-column~ 2.0 µg on-column> 5.0 µg on-column

Conclusion & Recommendations

For the purity analysis of this compound, standard C18 columns fail to provide the necessary peak integrity due to unmitigated silanol interactions.

  • If your primary goal is resolving closely related positional isomers: The PFP column is the optimal choice. Its unique dipole and

    
     interactions provide unmatched selectivity for substituted pyridines.
    
  • If your primary goal is maximum sensitivity, loadability, and peak shape in LC-MS: The CSH C18 column is the definitive winner. By utilizing electrostatic repulsion, it entirely bypasses the basic amine tailing mechanism, yielding pristine chromatography even under weak-ionic-strength, low-pH conditions.

References

  • Waters - CSH (Charged Surface Hybrid) Technology Community, Manuals and Specifications LabWrench.[Link]

  • ACE C18-PFP Technical Brochure HPLC.eu. [Link]

  • Development and Validation of a Liquid Chromatographic Method for the Analysis of Azithromycin (Peak Tailing of Basic Amines) University of Nairobi Digital Repository.[Link]

  • Methodology for Quantifying Residues of Chlorhexidine in Raw Dairy Milk (Silanol Interactions) Journal of Agricultural and Food Chemistry - ACS Publications.[Link]

Sources

Regiodivergent Reactivity in Heterocyclic Scaffolds: A Comparative Guide to 6-Ethyl-N-methylpyridin-2-amine vs. 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, controlling the regioselectivity of ambident nucleophiles is a critical parameter in synthesizing complex heterocyclic pharmacophores. This guide provides an in-depth technical comparison between the classic 2-aminopyridine and its highly substituted derivative, 6-Ethyl-N-methylpyridin-2-amine , exploring how steric shielding and electronic activation fundamentally rewrite their reactivity profiles.

Mechanistic Framework: The Ambident Nature of Aminopyridines

Aminopyridines are classic ambident nucleophiles, possessing two potential sites for electrophilic attack: the endocyclic pyridine nitrogen and the exocyclic amine nitrogen.

The 2-Aminopyridine Baseline

In unsubstituted 2-aminopyridine, the endocyclic nitrogen is typically the kinetically favored site for initial electrophilic attack[1]. Because the endocyclic nitrogen is part of the aromatic


-system, its sp

lone pair is highly basic and nucleophilic. In standard alkylation or acylation reactions, electrophiles preferentially attack this ring nitrogen, forming unstable N-acylpyridinium or N-alkylpyridinium intermediates[2]. This endocyclic preference is the foundational mechanism for synthesizing fused bicyclic systems, such as imidazo[1,2-a]pyridines[3].
The this compound Shift

Introducing a 6-ethyl group and an N-methyl group completely inverts this regioselectivity through two synergistic effects:

  • Steric Blockade (The 6-Ethyl Effect): The ethyl group at the 6-position acts as a physical barrier, severely restricting the Bürgi-Dunitz trajectory of incoming electrophiles toward the endocyclic nitrogen. Experimental attempts to cyclize 6-substituted 2-aminopyridines into imidazo[1,2-a]pyridines consistently result in low yields or uncyclized intermediates due to this profound steric hindrance[3]. Furthermore, the extreme resistance of 6-substituted aminopyridines to traditional acylation confirms that the endocyclic nitrogen is the necessary initial target in unhindered systems[2].

  • Electronic Activation (The N-Methyl Effect): By converting the primary exocyclic amine into a secondary amine, the N-methyl group introduces an electron-donating inductive (+I) effect. This raises the energy of the exocyclic nitrogen's Highest Occupied Molecular Orbital (HOMO), making it a softer, more reactive nucleophile.

Consequentially, this compound forces electrophiles to bypass the sterically blocked ring nitrogen and exclusively attack the electronically activated exocyclic amine.

Visualizing the Reaction Pathways

The following diagram illustrates the logical divergence in reactivity pathways governed by these steric and electronic modifications.

Reactivity_Comparison AP 2-Aminopyridine (Ambident Nucleophile) Endo Endocyclic N Attack (Kinetically Favored) AP->Endo Unhindered N Exo Exocyclic N Attack (Sterically Enforced) AP->Exo Hard Electrophiles SubAP This compound (Sterically Hindered) SubAP->Endo Highly Restricted SubAP->Exo 6-Ethyl Blockade & N-Methyl Activation Prod1 Endocyclic Intermediates (e.g., Imidazo[1,2-a]pyridines) Endo->Prod1 Prod2 Exocyclic Products (e.g., N-Alkyl/Acyl Amides) Exo->Prod2

Divergent reactivity pathways of 2-aminopyridines governed by steric and electronic effects.

Quantitative Performance Comparison

The table below summarizes the expected experimental outcomes when subjecting both scaffolds to standard electrophilic environments, synthesizing data trends from established heterocyclic methodologies.

Reaction Parameter2-AminopyridineThis compound
Endocyclic Nucleophilicity High (Primary reactive site)Very Low (Sterically blocked)
Exocyclic Nucleophilicity Moderate (Primary amine)High (Secondary amine, +I effect)
Imidazo[1,2-a]pyridine Yield >80% (Standard conditions)<10% (Stalls at uncyclized intermediates)
Acylation Regioselectivity Mixed / Endocyclic intermediate>95% Exocyclic N-acylation
Alkylation Regioselectivity Predominantly Endocyclic (N-alkyl pyridinium)Predominantly Exocyclic (Tertiary amine)

Self-Validating Experimental Protocol: Regioselective Acylation

To empirically prove the steric diversion of electrophilic attack, the following self-validating workflow utilizes LC-MS tracking to monitor the presence (or absence) of kinetic intermediates.

Objective: Demonstrate that the 6-ethyl group prevents the formation of the N-acylpyridinium intermediate, forcing direct exocyclic acylation.

Step-by-Step Methodology:

  • Reaction Setup: Equilibrate two dry reaction vessels. Add 1.0 mmol of 2-aminopyridine to Vessel A, and 1.0 mmol of this compound to Vessel B. Dissolve each in 5.0 mL of anhydrous dichloromethane (DCM) and cool to 0 °C under a nitrogen atmosphere.

  • Base Addition: Add 1.2 mmol of N,N-diisopropylethylamine (DIPEA) to both vessels.

    • Causality: DIPEA is chosen due to its steric bulk; it acts as a non-nucleophilic proton scavenger, preventing the formation of unreactive aminopyridinium hydrochlorides without competing with the substrates for the electrophile.

  • Electrophile Introduction: Dropwise add 1.1 mmol of benzoyl chloride to each vessel over 10 minutes to maintain thermal control and prevent over-acylation.

  • Self-Validating LC-MS Monitoring: Extract 10

    
    L aliquots at 5, 15, and 30 minutes. Dilute in LC-MS grade acetonitrile and inject.
    
    • Vessel A (2-AP Validation): The 5-minute trace will show a highly polar, transient mass corresponding to the kinetically favored endocyclic N-benzoylpyridinium intermediate, which gradually rearranges to the stable exocyclic N-(pyridin-2-yl)benzamide over 30 minutes.

    • Vessel B (6-Et-N-Me-2-AP Validation): The LC-MS trace will show direct conversion to the exocyclic N-methyl-N-(6-ethylpyridin-2-yl)benzamide. The complete absence of the polar pyridinium intermediate validates that the 6-ethyl group successfully blocked endocyclic attack.

  • Quenching and Isolation: Quench the reactions with 5 mL of saturated aqueous NaHCO

    
    . Extract the aqueous layer with DCM (3 x 5 mL). Combine the organic layers, dry over anhydrous MgSO
    
    
    
    , filter, and concentrate under reduced pressure to yield the crude amides for NMR verification.

References

  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides Source: mdpi.com URL:[Link][2]

  • Concise synthesis of rare pyrido[1,2-a]pyrimidin-2-ones and related nitrogen-rich bicyclic scaffolds with a ring-junction nitrogen Source: rsc.org URL:[Link][1]

  • Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines Source: rsc.org URL:[Link][3]

Sources

Crystal structure determination of 6-Ethyl-N-methylpyridin-2-amine complexes

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Crystal Structure Determination of 6-Ethyl-N-methylpyridin-2-amine Complexes

Executive Summary & The Steric Challenge

This compound (CAS 99132-27-1) is a highly versatile, sterically hindered building block utilized in the synthesis of novel transition metal coordination complexes and pharmaceutical intermediates[1]. The presence of an ethyl group at the 6-position and a methyl group on the amine nitrogen introduces significant steric bulk. When this ligand coordinates to metal centers (e.g., Zn²⁺, Cu²⁺, Pd²⁺), the steric hindrance prevents planar geometries, often forcing highly distorted coordination spheres.

Thermodynamically, this distortion lowers lattice energy, making the growth of large, pristine single crystals highly unfavorable. Researchers frequently obtain rapid, uncontrolled precipitation yielding microcrystalline powders or heavily twinned sub-micron needles. This guide objectively compares three state-of-the-art methodologies—Single-Crystal X-ray Diffraction (SCXRD), Microcrystal Electron Diffraction (MicroED), and Powder X-ray Diffraction (PXRD) with Rietveld Refinement—evaluating their performance, underlying causality in protocol design, and data output for these challenging coordination complexes.

Mechanistic Comparison of Analytical Modalities

To select the appropriate technique, one must understand the fundamental physics governing the probe-sample interaction:

  • SCXRD (The Gold Standard): Relies on the scattering of X-rays by electron clouds. Because X-rays interact weakly with matter, large crystals (>10 µm) are required to achieve a sufficient signal-to-noise ratio. It remains the definitive method for determining absolute stereochemistry via anomalous dispersion[2].

  • MicroED (The Nanocrystal Solution): Utilizes a cryo-transmission electron microscope (cryo-TEM). Electrons interact with the electrostatic potential of both the atomic nuclei and the electron clouds—an interaction approximately 10⁴ to 10⁵ times stronger than X-rays[3][4]. This fundamental physical difference allows MicroED to extract sub-angstrom resolution data from vanishingly small crystals (100–500 nm) that are completely invisible to SCXRD[5][6].

  • PXRD with Rietveld Refinement (The Bulk Validator): Projects 3D reciprocal space onto a 1D diffraction profile. While it struggles to solve unknown structures ab initio without high-quality data and complex algorithms[7], Rietveld refinement is indispensable for confirming that the single-crystal model accurately represents the bulk synthesized material, ensuring phase purity[8].

Workflow Visualization

G Start Synthesize this compound Complex Assess Assess Crystal Size & Morphology Start->Assess SCXRD_Path > 10 µm Single Crystals Assess->SCXRD_Path MicroED_Path 100 nm - 1 µm Nanocrystals Assess->MicroED_Path PXRD_Path Bulk Powder Microcrystalline Assess->PXRD_Path SCXRD_Prep Mount on Loop 100K N2 Stream SCXRD_Path->SCXRD_Prep MicroED_Prep Apply to TEM Grid Plunge Freeze MicroED_Path->MicroED_Prep PXRD_Prep Pack in Capillary Room Temperature PXRD_Path->PXRD_Prep SCXRD_Data X-ray Diffractometer Weak Interaction SCXRD_Prep->SCXRD_Data MicroED_Data Cryo-TEM (200 kV) Strong Interaction MicroED_Prep->MicroED_Data PXRD_Data Powder Diffractometer 1D Profile Projection PXRD_Prep->PXRD_Data SCXRD_Solve SHELXL Refinement Absolute Structure SCXRD_Data->SCXRD_Solve MicroED_Solve Kinematical Approx. Electrostatic Potential MicroED_Data->MicroED_Solve PXRD_Solve Rietveld Refinement Phase Purity Check PXRD_Data->PXRD_Solve

Workflow for selecting SCXRD, MicroED, or PXRD based on crystal size and analytical requirements.

Experimental Protocols & Self-Validating Systems

Protocol 1: SCXRD for >10 µm Crystals
  • Step 1: Crystal Selection. Submerge the crystals in Paratone-N oil and select a single, non-birefringent crystal under a polarized light microscope.

    • Causality & Rationale: Paratone oil protects the crystal from atmospheric moisture and prevents the loss of volatile lattice solvents (like coordinated water or crystallization solvents), which would cause the crystal lattice to collapse before data collection.

  • Step 2: Mounting and Cooling. Mount the crystal on a MiTeGen loop and transfer it to the diffractometer under a 100 K nitrogen stream.

    • Causality & Rationale: Cryogenic temperatures reduce atomic thermal vibrations (Debye-Waller factors), significantly enhancing high-angle diffraction intensities and improving overall resolution.

  • Step 3: Data Collection and Phasing. Collect data using Cu-K

    
     or Mo-K
    
    
    
    radiation. Solve using intrinsic phasing and refine using full-matrix least-squares (SHELXL).
  • Validation Checkpoint: Analyze the unmerged data for the internal agreement factor (

    
    ). A self-validating dataset will yield 
    
    
    
    . Furthermore, the Flack parameter must refine to near 0 (with a small standard deviation) to confirm absolute stereochemistry[2].
Protocol 2: MicroED for Sub-Micron Crystals
  • Step 1: Grid Preparation. Apply 1-2 µL of the complex suspension (e.g., in hexane or directly from the dry powder) onto a carbon-coated TEM grid[3][4].

  • Step 2: Plunge Freezing. Blot excess solvent and plunge the grid into liquid ethane.

    • Causality & Rationale: Plunge freezing vitrifies any residual solvent, preventing the formation of crystalline ice which would produce strong background diffraction rings that obscure the sample's signal[3]. It also mitigates radiation damage by limiting the diffusion of free radicals generated by the electron beam.

  • Step 3: Continuous Rotation Data Collection. Insert the grid into a cryo-TEM operating at 200 kV. Rotate the stage continuously at 0.5°/s while exposing the camera[6][9].

    • Causality & Rationale: Continuous rotation integrates the diffracted intensities across the Ewald sphere, providing accurate structure factor amplitudes and mitigating the effects of dynamical scattering (multiple scattering events), which is the primary source of error in electron diffraction[6].

  • Validation Checkpoint: Process the initial frames to calculate the unit cell. If distinct spots blur into arcs, the crystal is damaged or multiple lattices are overlapping. The protocol self-validates by requiring an

    
     during data reduction before proceeding to phasing.
    
Protocol 3: PXRD and Rietveld Refinement for Bulk Powder
  • Step 1: Sample Preparation. Grind the bulk this compound complex powder gently to a uniform particle size (<5 µm) and pack it into a zero-background silicon holder or a borosilicate capillary.

    • Causality & Rationale: Gentle grinding minimizes preferred orientation (where needle-like crystals align parallel to the holder), which artificially inflates the intensity of specific Bragg peaks and ruins quantitative refinement[7].

  • Step 2: Data Collection. Collect diffraction data from 5° to 50° 2

    
     using a step size of 0.01° to 0.02°[8].
    
  • Step 3: Rietveld Refinement. Import the SCXRD or MicroED structural model into GSAS-II or FullProf as the starting phase. Refine background, unit cell parameters, peak shape (pseudo-Voigt), and atomic positions[7][10].

  • Validation Checkpoint: The refinement is validated by the weighted profile R-factor (

    
    ) and the Goodness-of-Fit (
    
    
    
    ). A successful, self-consistent refinement will yield an
    
    
    and a
    
    
    approaching 1.0, confirming the bulk material matches the single-crystal model[11].

Performance Data Comparison

The following table summarizes the quantitative performance metrics of each technique when applied to sterically hindered coordination complexes.

Performance MetricSCXRDMicroEDPXRD (Rietveld)
Optimal Crystal Size > 10 µm100 nm – 1 µmBulk powder (nanosized to micro)
Probe / Interaction X-rays / Electron CloudElectrons / Electrostatic PotentialX-rays / Electron Cloud
Interaction Strength WeakStrong (~10⁴x X-rays)Weak
Data Dimensionality 3D Reciprocal Space3D Reciprocal Space1D Projection
Typical Resolution 0.7 – 0.8 Å0.8 – 1.0 ÅDependent on crystallinity
Absolute Configuration Yes (Anomalous Dispersion)Challenging (Dynamical Scattering)No
Primary Use Case Gold standard ab initio solutionAb initio solution for nanocrystalsBulk phase purity & model validation

References

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Ethyl-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 6-Ethyl-N-methylpyridin-2-amine (CAS No. 99132-27-1). As a substituted pyridine derivative, this compound requires careful handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and protect the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is an organic compound whose hazard profile necessitates rigorous safety measures.[1] Like many pyridine derivatives, it poses risks upon exposure. Overexposure to pyridines can lead to irritation of mucous membranes, headaches, and nausea. The primary routes of exposure are typically skin contact, absorption, and vapor inhalation.

A thorough risk assessment is the foundational step before handling or disposing of this chemical. The known hazard classifications for this compound are summarized below.

Hazard StatementClassificationImplication
H302 Harmful if swallowedIngestion can lead to acute toxicity.
H315 Causes skin irritationDirect contact can cause inflammation and irritation.
H319 Causes serious eye irritationContact with eyes can result in significant damage.
H332 Harmful if inhaledInhalation of vapors or aerosols can be toxic.
H335 May cause respiratory irritationVapors can irritate the respiratory tract.
(Source: Achmem)[1]

Chemical & Physical Properties

PropertyValue
CAS Number 99132-27-1
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.2 g/mol
(Source: Advanced ChemBlocks)[2]

Pre-Disposal Safety Protocols: Engineering and Personal Protection

Before generating or handling waste, establishing a safe environment is paramount. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls: All handling and preparation for the disposal of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] This minimizes the risk of inhaling harmful vapors. Safety showers and eyewash stations must be readily accessible and in good working order.[4]

Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory to prevent skin and eye contact.[5]

  • Eye Protection: Chemical splash goggles or safety glasses with side shields are required.[6]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for integrity before use.[6]

  • Body Protection: A lab coat or other protective clothing must be worn.[5] In cases of significant exposure risk, a gas-tight chemical-resistant suit may be necessary.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside a fume hood, a NIOSH-approved respirator is required.[7]

Step-by-Step Disposal Protocol

Pyridine and its derivatives are classified as hazardous waste and must not be disposed of via standard drains or mixed with general refuse.[3][8] The following protocol outlines the cradle-to-grave management process required by regulations such as the Resource Conservation and Recovery Act (RCRA).[9]

Step 1: Waste Segregation

Why it's critical: Mixing incompatible chemicals can lead to violent reactions, explosions, or the generation of toxic gases.[10] this compound must be segregated from strong acids and strong oxidizing agents (e.g., nitrates, perchlorates, chlorine bleaches).

Procedure:

  • Designate a specific waste container solely for this compound and compatible pyridine derivatives.

  • Never mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[7][10]

Step 2: Containerization

Why it's critical: The container must be robust and non-reactive to prevent leaks and ensure safe storage and transport.[5]

Procedure:

  • Select a container made of a compatible material, such as glass or a suitable plastic or metal drum.

  • Ensure the container is in good condition, free from cracks or defects, and has a secure, sealable lid.[5]

  • Place any items contaminated with the chemical, such as used gloves (if heavily contaminated), absorbent pads, or disposable labware, into the same designated container.[3]

Step 3: Labeling

Why it's critical: Proper labeling is an OSHA and EPA requirement that communicates hazards and ensures the waste is handled correctly by all personnel, including during transport and final disposal.

Procedure:

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • Clearly write the full chemical name: "this compound".[3]

  • List all known hazards (e.g., "Toxic," "Irritant").[3]

  • Keep an accurate log of the quantities added to the container.

Step 4: Temporary Storage

Why it's critical: Safe temporary storage prevents accidents and ensures the waste remains secure until it can be collected by trained professionals.[11]

Procedure:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[3][11] This area should be under the control of laboratory personnel.[11]

  • The storage location must be away from heat, direct sunlight, and ignition sources.[3]

  • Ensure the container is stored within a secondary containment system to catch any potential leaks.[3]

Step 5: Final Disposal

Why it's critical: Final disposal must be carried out by a licensed hazardous waste management company to ensure compliance with all federal, state, and local regulations.[12][13]

Procedure:

  • Contact your institution's EHS department to schedule a waste pickup.

  • Do not attempt to transport the waste off-site yourself.

  • The most common and effective disposal method for pyridine-based waste is high-temperature incineration at an approved facility.[8] This process destroys the organic compound, converting it to less harmful substances.

Disposal Workflow Diagram

The following diagram outlines the standard operating procedure for the routine disposal of this compound.

G start Start: Generate Waste segregate Step 1: Segregate Waste (Keep away from acids/oxidizers) start->segregate containerize Step 2: Collect in Compatible, Sealed Container segregate->containerize label Step 3: Label Container ('Hazardous Waste', Full Chemical Name) containerize->label store Step 4: Store in Designated Secondary Containment Area label->store contact_ehs Step 5: Contact EHS for Pickup store->contact_ehs end_node End: Professional Disposal (e.g., Incineration) contact_ehs->end_node

Caption: Routine Disposal Workflow for this compound.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, rehearsed emergency plan is essential.

Spill Management

In the event of a spill, prioritize safety and containment.

  • Evacuate & Ventilate: Immediately alert others and evacuate non-essential personnel from the area. Increase ventilation or ensure the fume hood is operating correctly.[3]

  • Assess & Protect: If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection if necessary.

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or soda ash. Do not use combustible materials like paper towels to absorb large spills.

  • Collect & Dispose: Carefully collect the absorbed material using spark-free tools and place it into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and large quantities of water.

  • Report: Report the incident to your supervisor and EHS department. For large or unmanageable spills, evacuate and call emergency services.

Spill Management Decision Tree

This diagram provides a logical flow for responding to a chemical spill.

G spill Spill Occurs is_major Is the spill large or unmanageable? spill->is_major is_trained Are you trained and equipped to handle it? is_major->is_trained No evacuate Evacuate Area Alert Others Call Emergency Services / EHS is_major->evacuate Yes is_trained->evacuate No ppe Don Appropriate PPE is_trained->ppe Yes end_node End: Spill Managed evacuate->end_node contain Contain & Absorb Spill (Use inert material) ppe->contain collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate Area collect->decontaminate report Report Incident to Supervisor/EHS decontaminate->report report->end_node

Caption: Decision-making workflow for chemical spill response.

Personal Exposure
  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[7][13] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention from an ophthalmologist.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.[7][13]

Regulatory Framework

Proper disposal is not just a best practice; it is a legal requirement. In the United States, the following regulations are central to the management of laboratory chemical waste:

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) provides the "cradle-to-grave" framework for hazardous waste management.[9]

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), also known as the Laboratory Standard, mandates that laboratories develop a Chemical Hygiene Plan (CHP) which includes procedures for safe handling and disposal of chemicals.[14]

Always consult your institution's CHP and EHS department, as they will provide guidance that is compliant with federal, state, and local regulations.[3]

References

  • Sdfine. (n.d.). Pyridine.
  • US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories.
  • Advanced ChemBlocks. (2026, February 23). This compound 97%.
  • Achmem. (n.d.). This compound.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet.
  • BenchChem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.
  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
  • Loba Chemie. (n.d.). Pyridine for Synthesis.
  • Fisher Scientific. (2023, September 1). Safety Data Sheet.
  • TCI Chemicals. (2024, December 10). Safety Data Sheet.
  • National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Fisher Scientific. (2009, October 2). Safety Data Sheet.
  • Fisher Scientific. (2010, October 18). Safety Data Sheet.
  • Loba Chemie. (2016, July 12). 2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • National Center for Biotechnology Information. (n.d.). N-Ethyl-6-methylpyridin-2-amine. PubChem Compound Database.
  • U.S. Environmental Protection Agency (EPA). (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • U.S. Environmental Protection Agency (EPA). (2025, March 24). Learn the Basics of Hazardous Waste.

Sources

Personal protective equipment for handling 6-Ethyl-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, scientifically grounded safety protocol is paramount when handling active pharmaceutical ingredients and their intermediates. 6-Ethyl-N-methylpyridin-2-amine (CAS: 99132-27-1) is a substituted aminopyridine derivative[1]. While it is a highly valuable building block in drug development, its chemical structure demands strict handling procedures to mitigate acute exposure risks.

This guide provides a comprehensive, self-validating system for the safe handling, operational processing, and disposal of this compound, ensuring both researcher safety and experimental integrity.

Chemical Profile & Mechanistic Toxicology

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. Aminopyridine derivatives are pharmacologically active compounds known to function as voltage-gated potassium (Kv) channel blockers[2]. Systemic absorption of these compounds—whether via inhalation of aerosolized powders, ingestion, or dermal penetration—can lead to prolonged action potentials and excessive neurotransmitter release, potentially resulting in neurotoxicity or convulsant effects[2].

Furthermore, as weak bases, aminopyridines cause severe local tissue irritation upon contact with mucosal membranes, the respiratory tract, and the stratum corneum[3].

Table 1: Quantitative Hazard Profile & Operational Implications

Property / Hazard Value / Classification Scientific & Operational Rationale
Molecular Weight 136.19 g/mol [1] Low molecular weight increases volatility and the potential for rapid dermal and mucosal penetration.
H302 / H332 Harmful if swallowed/inhaled[4] Mandates respiratory protection and strict prohibition of mouth-pipetting or open-bench handling.
H315 / H319 Causes skin/eye irritation[4] Mandates chemical-resistant double-gloving and ANSI-certified ocular protection to prevent structural corneal damage.

| H335 | Respiratory irritation[4] | Dictates that all open-vessel handling must occur within a certified Class II chemical fume hood. |

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling concentrated aminopyridines. The following PPE matrix is designed to create a redundant, fail-safe barrier between the researcher and the compound.

Table 2: Required PPE Specification

Protection Zone Required Specification Mechanistic Rationale
Ocular/Face Chemical splash goggles (ANSI Z87.1) + Face shield Prevents mucosal absorption and corneal damage from accidental splashes during solubilization (H319).
Dermal (Hands) Double-gloving: Nitrile (outer, ≥8 mil) over Nitrile (inner, 4 mil) Aminopyridines can permeate standard thin gloves over time. Double gloving ensures a sterile barrier remains intact during outer glove decontamination and doffing.
Dermal (Body) Flame-resistant or standard Nomex lab coat, fully buttoned Protects against H315 skin irritation and prevents toxic particulate accumulation on street clothes.

| Respiratory | N95/P100 particulate respirator (if weighing powder outside a closed system) | Mitigates H332 and H335 risks associated with aerosolized micro-powders bypassing primary hood containment. |

Operational Workflow & Handling Logic

The following decision matrix outlines the required workflow based on the physical state of the chemical.

Workflow Start Task: Handle this compound Assess Assess Material State Start->Assess Solid Dry Powder (High Inhalation/Dust Risk) Assess->Solid Powder Liquid Solution/Liquid (Splash/Dermal Risk) Assess->Liquid Solution PPE_Solid PPE: P100 Respirator, Double Nitrile, Goggles, Anti-static Spatula Solid->PPE_Solid PPE_Liquid PPE: Face Shield, Double Nitrile, Chemical Apron over Lab Coat Liquid->PPE_Liquid Hood Execute in Certified Chemical Fume Hood (Sash at appropriate height) PPE_Solid->Hood PPE_Liquid->Hood Decon Decontaminate Surfaces (10% Bleach or Solvent) Dispose as Hazardous Waste Hood->Decon

Figure 1: Decision matrix and operational workflow for handling this compound.

Step-by-Step Experimental Protocols

Protocol A: Gravimetric Transfer (Weighing Dry Powder)
  • Environmental Verification: Verify the fume hood face velocity is between 80–120 fpm. Lower the sash to the indicated safe operating height to ensure negative pressure containment.

  • Static Mitigation: Discharge static from your gloves using a grounding pad. Use an anti-static weighing boat and a grounded, stainless-steel micro-spatula.

    • Causality: Aminopyridine powders are highly prone to static cling. A static discharge can violently aerosolize the micro-powder, bypassing the weighing boat and creating an invisible, highly toxic inhalation hazard.

  • Transfer & Containment: Carefully dispense the required mass. Seal the source bottle immediately. If the weighed powder must be transported to another laboratory station, seal the weighing boat inside a secondary shatter-proof container (e.g., a larger capped jar) before removing it from the fume hood.

Protocol B: Solubilization and Reagent Preparation
  • Solvent Measurement: Pre-measure the required volume of the target solvent (e.g., DMSO, ethanol, or buffer) in a separate graduated cylinder or syringe.

  • Integration: Slowly dispense the solvent down the inner wall of the vessel containing the powder.

    • Causality: Dropping solid powder into a liquid pool can cause micro-splashes (dermal risk); conversely, blasting solvent directly onto the powder bed displaces the air rapidly, ejecting toxic dust into the hood environment.

  • Agitation: Cap the vessel securely. Use a vortex mixer at a low RPM to achieve complete dissolution. Never sonicate unsealed vessels , as ultrasonic waves generate hazardous micro-aerosols.

Emergency Response & Waste Disposal Plan

Spill Management:

  • Minor Powder Spill: Do not dry sweep, as this aerosolizes the toxin. Wet a disposable paper towel with an appropriate solvent (e.g., ethanol or water) and gently wipe up the powder.

  • Skin Exposure: Remove contaminated clothing immediately. Flush the affected skin with copious amounts of water for a minimum of 15 minutes. Because aminopyridines can be absorbed dermally, speed is critical to prevent systemic Kv channel blockade[2].

Waste Segregation & Disposal:

  • Solid Waste: Place all contaminated consumables (weighing boats, spatulas, outer gloves, and spill-cleanup towels) into a labeled, sealable solid hazardous waste container.

  • Liquid Waste: Liquid washings and excess solutions must not be poured down the drain. Route them to a designated, clearly labeled halogenated or non-halogenated solvent waste carboy in strict compliance with institutional and EPA/RCRA guidelines.

  • Doffing: Always remove the outer pair of nitrile gloves inside the fume hood, turning them inside out to trap surface contaminants before disposal.

References

  • Neuroprotective Properties of 4-Aminopyridine Source: Neurology Neuroimmunology & Neuroinflammation (neurology.org) URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.